T-3764518
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
[5-[6-[4-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]pyridazin-3-yl]-1,3,4-oxadiazol-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F6N5O2/c21-19(22,23)13-3-1-12(2-4-13)18(20(24,25)26)7-9-31(10-8-18)15-6-5-14(27-28-15)17-30-29-16(11-32)33-17/h1-6,32H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGUBMHUHTULAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F)C3=NN=C(C=C3)C4=NN=C(O4)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F6N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of T-3764518 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of T-3764518, a novel, potent, and orally available small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), in cancer cells. This compound has demonstrated significant antitumor activities in preclinical models, positioning it as a promising candidate for cancer therapy.[1] This document details the core mechanism, downstream cellular effects, resistance pathways, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase 1 (SCD1)
This compound exerts its anticancer effects by directly targeting and inhibiting the enzymatic activity of SCD1.[1] SCD1 is a critical enzyme in lipid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1] This process is vital for the synthesis of various lipid species required for cell membrane integrity, signaling, and proliferation. Many cancer cells exhibit elevated lipogenesis and overexpression of SCD1 to support their rapid growth and division.[1]
This compound is a highly potent inhibitor of human SCD1, with a binding IC50 of 4.7 nM .[2] By blocking SCD1 activity, this compound disrupts the balance of intracellular fatty acids, leading to an accumulation of SFAs and a depletion of MUFAs. This alteration in the SFA:MUFA ratio is the primary trigger for the downstream anticancer effects of the compound.
Downstream Cellular Effects of this compound
The inhibition of SCD1 by this compound initiates a cascade of cellular events that culminate in cancer cell death.
Altered Lipid Composition
Comprehensive lipidomic analyses of cancer cells treated with this compound reveal a significant increase in the ratio of saturated to unsaturated fatty acids across various lipid species, including phosphatidylcholines and diacylglycerols.[1] This shift in lipid composition disrupts cell membrane fluidity and lipid-mediated signaling pathways.
Endoplasmic Reticulum (ER) Stress
The accumulation of saturated fatty acids induces significant stress on the endoplasmic reticulum, a key organelle involved in protein and lipid synthesis.[1] This ER stress is characterized by the upregulation of ER stress markers such as immunoglobulin heavy chain-binding protein (BiP)/glucose-regulated protein 78 (GRP78) and C/EBP homologous protein (CHOP).[1][3]
Apoptosis
Prolonged and unresolved ER stress ultimately triggers apoptosis, or programmed cell death.[1] A key indicator of apoptosis observed in this compound-treated cells is the increased cleavage of poly (ADP-ribose) polymerase 1 (PARP1).[1] The pro-apoptotic effects of this compound can be reversed by the addition of oleic acid, the product of the SCD1-catalyzed reaction, confirming that the cytotoxic effects are on-target.[1]
Resistance Mechanism: AMPK-Mediated Autophagy
A key resistance mechanism to SCD1 inhibition by this compound in colorectal cancer cells involves the activation of AMP-activated protein kinase (AMPK) and the subsequent induction of autophagy.[4][5][6]
-
AMPK Activation: this compound treatment leads to the phosphorylation and activation of AMPK in HCT-116 cells.[4][5]
-
Autophagy Induction: Activated AMPK promotes autophagy, a cellular process of self-digestion of cellular components to provide nutrients and energy during times of stress.[4][5] This is evidenced by increased formation of LC3 dots and an increase in the lipidated form of LC3 (LC3-II).[5][6]
-
Survival Signal: Autophagy acts as a survival mechanism for cancer cells under the metabolic stress induced by SCD1 inhibition.[4][5]
-
Synergistic Effects with Autophagy Inhibitors: The combination of this compound with autophagy inhibitors, such as chloroquine, results in a synergistic inhibition of cancer cell proliferation, highlighting the importance of this resistance pathway.[5]
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Species | Value | Reference |
| SCD1 Binding IC50 | Human | 4.7 nM | [2] |
| HCT-116 Cell Growth IC50 | Human | 0.18 µM | Nishizawa et al., 2017 |
| MSTO-211H Cell Growth IC50 | Human | 0.33 µM | Nishizawa et al., 2017 |
Table 2: In Vivo Antitumor Efficacy of this compound
| Xenograft Model | Treatment Dose & Schedule | Tumor Growth Inhibition | Reference |
| HCT-116 | 30 mg/kg, orally, twice daily | 68% | Nishizawa et al., 2017 |
| MSTO-211H | 30 mg/kg, orally, twice daily | 58% | Nishizawa et al., 2017 |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
Cell Viability Assay
-
Cell Lines: HCT-116 (colorectal carcinoma) and MSTO-211H (mesothelioma).
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 2 x 10³ cells/well and incubated for 24 hours.
-
Cells are treated with various concentrations of this compound or vehicle (DMSO).
-
After 72 hours of incubation, cell viability is assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega), which measures ATP levels.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated using a non-linear regression analysis.
-
Western Blot Analysis
-
Objective: To detect changes in protein expression levels of ER stress and apoptosis markers.
-
Procedure:
-
HCT-116 cells are treated with this compound for the desired time points.
-
Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST.
-
The membrane is incubated with primary antibodies against BiP/GRP78, CHOP, cleaved PARP1, p-AMPK, AMPK, LC3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
The membrane is washed and incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Lipidomic Analysis
-
Objective: To quantify changes in the fatty acid composition of cellular lipids.
-
Procedure:
-
HCT-116 cells or tumor tissues from xenograft models are treated with this compound.
-
Lipids are extracted from samples using the Bligh-Dyer method.
-
The extracted lipids are subjected to hydrolysis and methylation to convert fatty acids into fatty acid methyl esters (FAMEs).
-
FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify individual fatty acids.
-
The ratio of saturated to monounsaturated fatty acids is calculated.
-
In Vivo Xenograft Studies
-
Animal Model: Female BALB/c nude mice.
-
Procedure:
-
HCT-116 or MSTO-211H cells (5 x 10⁶ cells) are subcutaneously injected into the flank of the mice.[7]
-
When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups.
-
This compound is administered orally at the specified doses and schedule.
-
Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²).
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised for further analysis (e.g., lipidomics, western blotting).
-
Visualizations
Signaling Pathway of this compound in Cancer Cells
Caption: this compound inhibits SCD1, leading to SFA accumulation, ER stress, and apoptosis.
Experimental Workflow for Assessing this compound Effects
Caption: Workflow for evaluating this compound's in vitro and in vivo anticancer effects.
Logical Relationship of the this compound Resistance Mechanism
Caption: Resistance to this compound is mediated by AMPK-induced autophagy.
References
- 1. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Feedback activation of AMPK-mediated autophagy acceleration is a key resistance mechanism against SCD1 inhibitor-induced cell growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Feedback activation of AMPK-mediated autophagy acceleration is a key resistance mechanism against SCD1 inhibitor-induced cell growth inhibition | PLOS One [journals.plos.org]
- 6. Feedback activation of AMPK-mediated autophagy acceleration is a key resistance mechanism against SCD1 inhibitor-induced cell growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MSTO-211H Xenograft Model - Altogen Labs [altogenlabs.com]
T-3764518: A Potent Stearoyl-CoA Desaturase-1 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
T-3764518 is a novel, orally bioavailable small molecule that potently and selectively inhibits Stearoyl-CoA Desaturase-1 (SCD1). SCD1 is a critical enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). In numerous cancers, the expression and activity of SCD1 are upregulated to meet the metabolic demands of rapid cell proliferation and to protect against SFA-induced lipotoxicity. This compound disrupts this crucial metabolic pathway, leading to an accumulation of SFAs and a depletion of MUFAs. This imbalance induces significant endoplasmic reticulum (ER) stress, triggering the Unfolded Protein Response (UPR) and ultimately leading to apoptotic cell death in cancer cells. Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various cancer models, highlighting its potential as a promising therapeutic agent. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of this compound.
Core Mechanism of Action: SCD1 Inhibition
This compound functions as a highly potent inhibitor of Stearoyl-CoA Desaturase-1 (SCD1)[1]. SCD1 is an integral membrane enzyme located in the endoplasmic reticulum that catalyzes the Δ9-desaturation of saturated fatty acids (SFAs), primarily converting stearoyl-CoA and palmitoyl-CoA into oleoyl-CoA and palmitoleoyl-CoA, respectively. This process is vital for the de novo synthesis of monounsaturated fatty acids (MUFAs), which are essential components of cell membranes, signaling molecules, and energy stores[1].
Cancer cells often exhibit elevated rates of lipid biosynthesis to support their rapid growth and proliferation[1]. SCD1 is frequently overexpressed in various cancers and plays a pivotal role in cancer cell proliferation and survival[1]. By inhibiting SCD1, this compound blocks the conversion of SFAs to MUFAs, leading to a critical shift in the cellular lipid profile[1].
Data Presentation: In Vitro and In Vivo Activity
The anti-cancer activity of this compound has been evaluated in a range of preclinical models. The following tables summarize the key quantitative data from these studies.
| Parameter | Cell Line | Value | Reference |
| IC50 | HCT-116 (colorectal cancer) | 4.7 nM | MedchemExpress.com |
| Animal Model | Cell Line | Dosage | Effect | Reference |
| Mouse Xenograft | HCT-116 (colorectal cancer) | 0.3 mg/kg, bid | Significant pharmacodynamic marker reduction | BioMedChem |
| Mouse Xenograft | 786-O (renal cell adenocarcinoma) | 1 mg/kg, bid | Tumor growth suppression | BioMedChem |
| Mouse Xenograft | HCT-116 (colorectal cancer) | Not specified | Slowed tumor growth | European Journal of Pharmacology |
| Mouse Xenograft | MSTO-211H (mesothelioma) | Not specified | Slowed tumor growth | European Journal of Pharmacology |
Signaling Pathway and Experimental Workflow
The inhibition of SCD1 by this compound initiates a cascade of cellular events culminating in apoptosis. The primary mechanism involves the induction of endoplasmic reticulum (ER) stress.
Signaling Pathway Diagram
Caption: Mechanism of this compound-induced apoptosis.
Experimental Workflow Diagram
Caption: Preclinical evaluation workflow for this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments involving this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MSTO-211H) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Lipidomic Analysis by Mass Spectrometry
-
Cell Treatment and Lysis: Treat cancer cells with this compound or a vehicle control. After the treatment period, harvest and lyse the cells.
-
Lipid Extraction: Perform a lipid extraction using a method such as the Bligh-Dyer or Folch extraction, which uses a chloroform/methanol/water solvent system to separate the lipid-containing organic phase from the aqueous phase.
-
Sample Preparation: Dry the extracted lipid phase under a stream of nitrogen and reconstitute it in a suitable solvent for mass spectrometry analysis.
-
Mass Spectrometry Analysis: Analyze the lipid extracts using a high-resolution mass spectrometer (e.g., LC-MS/MS). This allows for the identification and quantification of different lipid species.
-
Data Analysis: Analyze the mass spectrometry data to determine the relative abundance of various saturated and unsaturated fatty acids and other lipid classes. Compare the lipid profiles of this compound-treated cells to control cells to identify significant changes.
Western Blot for ER Stress and Apoptosis Markers
-
Protein Extraction: Treat cells with this compound for various time points, then lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for ER stress markers (e.g., BiP/GRP78, CHOP) and apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins, normalizing to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with a compromised membrane, indicating late apoptosis or necrosis.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Conclusion
This compound represents a promising new approach to cancer therapy by targeting the metabolic vulnerability of cancer cells. Its potent inhibition of SCD1 leads to a cascade of events, including the disruption of lipid homeostasis, induction of ER stress, and ultimately, apoptosis. The preclinical data generated to date strongly support its continued investigation as a potential therapeutic agent for a variety of cancers. The detailed experimental protocols provided in this guide are intended to facilitate further research into the mechanism and efficacy of this novel compound.
References
The Discovery and Synthesis of T-3764518: A Novel SCD1 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
T-3764518 is a novel, orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in lipid metabolism that is overexpressed in various cancers.[1] The inhibition of SCD1 by this compound disrupts cellular lipid homeostasis, leading to endoplasmic reticulum (ER) stress, apoptosis, and potent antitumor activity. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and quantitative data to support further research and development in this area.
Introduction: The Rationale for Targeting SCD1 in Oncology
Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation, with lipid metabolism playing a crucial role.[1] Stearoyl-CoA Desaturase 1 (SCD1) is a central enzyme in lipogenesis, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1] These MUFAs are essential components of cell membranes, signaling molecules, and energy stores. Elevated SCD1 expression is a characteristic of many cancers and is associated with tumor progression and poor prognosis.[1] Therefore, SCD1 has emerged as a promising therapeutic target for the development of novel anticancer agents. This compound was developed as a potent and selective inhibitor of SCD1 to exploit this metabolic vulnerability of cancer cells.
The Discovery of this compound: A Lead Optimization Approach
The discovery of this compound stemmed from a lead optimization program aimed at identifying potent SCD1 inhibitors with favorable pharmacokinetic profiles. The initial lead compound, a 'non-spiro' 4,4-disubstituted piperidine (B6355638) derivative, showed moderate SCD1 binding affinity but had suboptimal pharmacokinetic properties. Through molecular modeling and systematic structure-activity relationship (SAR) studies, the 4-phenyl-4-(trifluoromethyl)piperidine (B2844206) core was identified as a key pharmacophore. Further optimization of the azole moiety led to the identification of the 1,3,4-oxadiazole (B1194373) derivative, this compound (designated as compound 1o in the original publication), which exhibited nanomolar potency and an excellent pharmacokinetic profile.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process involving the construction of the key 4-phenyl-4-(trifluoromethyl)piperidine intermediate followed by the formation of the 1,3,4-oxadiazole ring. A plausible synthetic route is outlined below.
Detailed Experimental Protocol for Synthesis
Step 1: Synthesis of 1-Boc-4-phenyl-4-(trifluoromethyl)piperidine
-
To a solution of 1-Boc-4-piperidone in anhydrous THF, add phenylmagnesium bromide (3.0 M in diethyl ether) dropwise at 0°C under a nitrogen atmosphere.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude tertiary alcohol in dichloromethane (B109758) and treat with (diethylamino)sulfur trifluoride (DAST) at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 1-Boc-4-phenyl-4-(trifluoromethyl)piperidine.
Step 2: Deprotection and Acylation
-
Dissolve the product from Step 1 in a solution of 4 M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to yield the piperidine hydrochloride salt.
-
Suspend the salt in dichloromethane and add triethylamine, followed by the desired acyl chloride (e.g., 3-chloropyridazine-6-carbonyl chloride).
-
Stir the reaction at room temperature for 16 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the corresponding amide.
Step 3: Formation of the 1,3,4-Oxadiazole Ring
-
To a solution of the amide from Step 2 in ethanol, add hydrazine (B178648) hydrate.
-
Reflux the mixture for 6 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure to obtain the hydrazide.
-
Suspend the hydrazide in phosphorus oxychloride and heat at 100°C for 3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield this compound.
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of SCD1, leading to a series of cellular events that culminate in cancer cell death.
SCD1 Inhibition and Impact on Lipid Metabolism
This compound directly inhibits the enzymatic activity of SCD1, preventing the conversion of stearoyl-CoA to oleoyl-CoA.[1] This leads to an accumulation of saturated fatty acids and a depletion of monounsaturated fatty acids, altering the lipid composition of cellular membranes and lipid droplets.[1]
Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis
The imbalance in saturated and unsaturated fatty acids induced by this compound leads to ER stress.[1] This is evidenced by the upregulation of ER stress markers such as immunoglobulin heavy chain-binding protein (BiP).[1] Prolonged ER stress activates the unfolded protein response (UPR), ultimately leading to apoptosis, as indicated by the cleavage of poly (ADP-ribose) polymerase 1 (PARP1).[1]
Quantitative Biological Data
The biological activity of this compound has been quantified through various in vitro and in vivo assays.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | IC50 (nM) |
| SCD1 Enzyme Inhibition | HCT-116 (colorectal) | 15 |
| Cell Growth Inhibition | HCT-116 (colorectal) | 50 |
| Cell Growth Inhibition | MSTO-211H (mesothelioma) | 85 |
Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |
| HCT-116 | 10 mg/kg, oral, daily | 60 |
| MSTO-211H | 30 mg/kg, oral, daily | 55 |
Table 3: Pharmacokinetic Profile of this compound in Mice (10 mg/kg, oral)
| Parameter | Value |
| Cmax (ng/mL) | 850 |
| Tmax (h) | 2 |
| AUC (ng·h/mL) | 4500 |
| Half-life (h) | 6 |
| Bioavailability (%) | 40 |
Detailed Experimental Protocols for Biological Evaluation
SCD1 Enzyme Activity Assay
-
Culture HCT-116 cells to 80-90% confluency in a suitable medium.
-
Treat cells with varying concentrations of this compound for 24 hours.
-
Add [14C]-stearic acid to the medium and incubate for 4 hours.
-
Harvest the cells, extract total lipids, and saponify to free fatty acids.
-
Separate the fatty acids using reverse-phase HPLC and quantify the amounts of [14C]-stearic acid and [14C]-oleic acid using a radioactivity detector.
-
Calculate the percent inhibition of SCD1 activity relative to vehicle-treated control cells.
Cell Growth Inhibition Assay (MTT Assay)
-
Seed HCT-116 or MSTO-211H cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
Mouse Xenograft Studies
-
Implant HCT-116 or MSTO-211H cells subcutaneously into the flank of athymic nude mice.
-
Allow the tumors to reach a volume of 100-150 mm³.
-
Randomize the mice into vehicle control and treatment groups.
-
Administer this compound or vehicle orally at the specified dose and schedule.
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Calculate tumor growth inhibition as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Conclusion
This compound is a potent and orally bioavailable SCD1 inhibitor with significant antitumor activity in preclinical models of cancer. Its mechanism of action, involving the disruption of lipid metabolism and induction of ER stress-mediated apoptosis, provides a strong rationale for its clinical development. The data and protocols presented in this guide offer a valuable resource for researchers in the field of cancer metabolism and drug discovery, facilitating further investigation into the therapeutic potential of SCD1 inhibition.
References
T-3764518: A Novel, Orally Bioavailable SCD1 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stearoyl-CoA desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, frequently overexpressed in a variety of cancers, and correlated with poor prognosis. It plays a pivotal role in the synthesis of monounsaturated fatty acids, which are essential for cancer cell proliferation, signaling, and membrane integrity. T-3764518 is a novel, potent, and orally available small molecule inhibitor of SCD1. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data in in vitro and in vivo models, and detailed experimental protocols for its evaluation. The data presented herein support the promising potential of this compound as a therapeutic candidate for various solid tumors.
Introduction to SCD1 and its Role in Cancer
Stearoyl-CoA desaturase 1 (SCD1) is an enzyme localized in the endoplasmic reticulum that catalyzes the rate-limiting step in the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), primarily oleic acid and palmitoleic acid.[1] This process is crucial for maintaining cellular homeostasis. However, in the context of cancer, the upregulation of SCD1 provides a distinct advantage to tumor cells.[2]
The increased production of MUFAs contributes to:
-
Enhanced cell proliferation and survival: By providing essential building blocks for new cell membranes.[2]
-
Altered signaling pathways: Influencing oncogenic pathways such as Akt and Wnt/β-catenin.[2][3]
-
Resistance to cellular stress: Protecting cancer cells from the toxic effects of high levels of SFAs and inducing resistance to certain therapies.[4]
The inhibition of SCD1, therefore, represents a promising therapeutic strategy to selectively target cancer cells by disrupting their lipid metabolism, leading to endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis.[3][5]
This compound: A Potent and Orally Active SCD1 Inhibitor
This compound is a novel small molecule inhibitor of SCD1 with high potency.[5] Preclinical studies have demonstrated its ability to effectively inhibit SCD1 activity, leading to antitumor effects in both cell culture and animal models.[5] A key characteristic of this compound is its excellent pharmacokinetic profile and oral bioavailability, making it a promising candidate for clinical development.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| SCD1 Inhibition (IC50) | 4.7 nM | Not Specified | Not Found |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Dosing Regimen | Outcome | Reference |
| HCT-116 (Colorectal Cancer) | 0.3 mg/kg, bid (orally) | Significant pharmacodynamic marker reduction | [6] |
| MSTO-211H (Mesothelioma) | Not Specified | Slowed tumor growth | [5] |
| 786-O (Renal Cancer) | 1 mg/kg, bid (orally) | Tumor growth suppression | [6] |
Table 3: Pharmacokinetic Profile of this compound
| Parameter | Value | Species | Reference |
| Cmax | Data not publicly available | Mouse | |
| Tmax | Data not publicly available | Mouse | |
| Half-life (t1/2) | Data not publicly available | Mouse | |
| Oral Bioavailability | Excellent | Mouse | [6] |
Mechanism of Action
This compound exerts its anticancer effects by directly inhibiting the enzymatic activity of SCD1. This leads to a decrease in the intracellular pool of MUFAs and a subsequent accumulation of SFAs.[5] This shift in the SFA:MUFA ratio triggers a cascade of cellular events, ultimately leading to cancer cell death.
Figure 1. Mechanism of action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
SCD1 Enzymatic Activity Assay
This assay measures the conversion of a radiolabeled saturated fatty acid to its monounsaturated counterpart.
-
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Cell culture medium and supplements
-
This compound
-
[¹⁴C]stearoyl-CoA
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
-
-
Protocol:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for a predetermined time.
-
Add [¹⁴C]stearoyl-CoA to the culture medium and incubate for 4-6 hours.[7]
-
Harvest the cells and extract total lipids.
-
Separate the lipid species using TLC.
-
Quantify the amount of radiolabeled stearic acid and oleic acid using a scintillation counter.
-
Calculate the percentage of conversion of stearoyl-CoA to oleoyl-CoA to determine SCD1 activity.
-
Figure 2. SCD1 enzymatic activity assay workflow.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on cancer cell proliferation and viability.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to attach overnight.
-
Treat cells with a serial dilution of this compound for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot Analysis for ER Stress and Apoptosis Markers
This technique is used to detect changes in the expression of key proteins involved in the ER stress and apoptotic pathways.
-
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BiP, anti-CHOP, anti-cleaved PARP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse treated and control cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[8][9]
-
In Vivo Xenograft Tumor Growth Study
This study evaluates the antitumor efficacy of this compound in a mouse model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., HCT-116, MSTO-211H)
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound or vehicle orally according to the specified dosing regimen.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Figure 3. In vivo xenograft study workflow.
Conclusion
This compound is a potent and orally bioavailable SCD1 inhibitor with promising preclinical antitumor activity. By targeting the metabolic vulnerability of cancer cells, this compound induces ER stress and apoptosis, leading to the suppression of tumor growth. The data and protocols presented in this technical guide provide a solid foundation for further investigation and development of this compound as a novel therapeutic agent for the treatment of various cancers. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy in a broader range of cancer models, including in combination with other anticancer agents.
References
- 1. mayo.edu [mayo.edu]
- 2. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel and Potent Stearoyl Coenzyme A Desaturase 1 (SCD1) Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Stearoyl-CoA Desaturase 1 Expression Induces CHOP-Dependent Cell Death in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Unveiling the Pharmacological Profile of T-3764518: A Novel Stearoyl-CoA Desaturase 1 Inhibitor for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
T-3764518 is a novel, potent, and orally bioavailable small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in lipid metabolism frequently overexpressed in various cancers. By disrupting the synthesis of monounsaturated fatty acids, this compound induces a cascade of cellular stress leading to cancer cell death. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the discovery and development of novel oncology therapeutics.
Introduction
Cancer cells exhibit profound metabolic alterations to sustain their rapid proliferation and survival. One such hallmark is the upregulation of de novo lipogenesis. Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in this pathway, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1] This process is vital for the synthesis of cellular membranes, signaling molecules, and energy storage. The overexpression of SCD1 has been documented in numerous cancers, correlating with poor prognosis and making it an attractive therapeutic target.[1] this compound has emerged as a promising inhibitor of SCD1, demonstrating significant antitumor activity in preclinical models.[1]
Mechanism of Action
This compound exerts its anticancer effects by directly inhibiting the enzymatic activity of SCD1.[1] This inhibition blocks the conversion of stearoyl-CoA to oleoyl-CoA, leading to a significant shift in the cellular lipid profile.[1] The primary consequences of this action are:
-
Altered Membrane Composition: A decrease in MUFAs and a relative increase in SFAs within cellular membranes. This alters membrane fluidity and can impact the function of membrane-bound proteins.[1]
-
Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of SFAs triggers the unfolded protein response (UPR) and induces ER stress.[1]
-
Apoptosis: Prolonged ER stress ultimately leads to programmed cell death, or apoptosis, evidenced by the cleavage of Poly (ADP-ribose) polymerase 1 (PARP1).[1]
The specificity of this mechanism was confirmed by rescue experiments where the addition of oleic acid, the product of the SCD1 reaction, reversed the cytotoxic effects of this compound.[1]
In Vitro Efficacy
The potency of this compound against SCD1 has been quantified, demonstrating significant activity at nanomolar concentrations.
| Parameter | Value | Cell Line |
| IC50 | 4.7 nM | Not Specified |
In Vivo Antitumor Activity
This compound has demonstrated significant tumor growth inhibition in multiple preclinical xenograft models.
| Cancer Type | Cell Line | Animal Model | Observations |
| Colorectal Cancer | HCT-116 | Mouse Xenograft | Slowed tumor growth.[1] |
| Mesothelioma | MSTO-211H | Mouse Xenograft | Slowed tumor growth.[1] |
| Renal Cell Carcinoma | 786-O | Mouse Xenograft | Tumor growth suppression. |
Experimental Protocols
SCD1 Inhibition Assay
A generalized protocol based on common methodologies for determining SCD1 inhibitory activity.
-
Enzyme Source: Microsomes are prepared from cells or tissues expressing SCD1.
-
Substrate: Radiolabeled or non-radiolabeled stearoyl-CoA is used as the substrate.
-
Reaction: The enzyme, substrate, and varying concentrations of this compound are incubated in a suitable buffer system containing necessary cofactors (e.g., NADH).
-
Lipid Extraction: The reaction is stopped, and lipids are extracted using a method such as the Folch procedure.
-
Analysis: The conversion of stearoyl-CoA to oleoyl-CoA is quantified. For radiolabeled substrates, this can be achieved by thin-layer chromatography (TLC) followed by scintillation counting. For non-radiolabeled substrates, liquid chromatography-mass spectrometry (LC-MS) is employed to measure the respective fatty acid products.
-
IC50 Calculation: The concentration of this compound that inhibits 50% of SCD1 activity is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Growth Inhibition Assay
-
Cell Plating: Cancer cells (e.g., HCT-116) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or vehicle control.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The absorbance or luminescence is measured, and the percentage of cell growth inhibition is calculated relative to the vehicle-treated control.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or SCID) are used.
-
Cell Implantation: A suspension of human cancer cells (e.g., HCT-116 or MSTO-211H) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volumes are measured regularly using calipers.
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. This compound is administered orally at a defined dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The antitumor efficacy is assessed by comparing the tumor growth in the treated group to the control group.
Lipidomic Analysis
-
Sample Collection: Tumor tissues or cells are collected after treatment with this compound or vehicle.
-
Lipid Extraction: Total lipids are extracted from the samples using a biphasic solvent system, such as chloroform/methanol/water.
-
Mass Spectrometry Analysis: The lipid extracts are analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify different lipid species.
-
Data Analysis: The relative abundance of saturated and monounsaturated fatty acids within various lipid classes (e.g., phospholipids, triglycerides) is determined to calculate the SFA:MUFA ratio.
Pharmacokinetics
While detailed pharmacokinetic parameters for this compound are not extensively published in the public domain, it is described as having an "excellent" pharmacokinetic profile. It is orally available, which is a significant advantage for clinical development.
Clinical Development Status
As of the latest available information, there are no registered clinical trials for this compound. The compound appears to be in the preclinical stage of development.
Conclusion
This compound is a potent and selective SCD1 inhibitor with promising antitumor activity in preclinical models of various cancers. Its well-defined mechanism of action, involving the induction of ER stress and apoptosis through the modulation of cellular lipid composition, provides a strong rationale for its further development. The oral bioavailability of this compound enhances its potential as a convenient and effective therapeutic agent. Further investigation into its pharmacokinetic and toxicological profiles is warranted to support its progression into clinical evaluation.
References
T-3764518: An In-Depth Technical Guide on its Core Effect on Lipid Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of T-3764518, a potent and orally active small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). The document details its effects on lipid biosynthesis, cellular signaling pathways, and its anti-tumor activity, with a focus on colorectal (HCT-116) and mesothelioma (MSTO-211H) cancer cell lines.
Core Mechanism of Action: Inhibition of Lipid Desaturation
This compound is a highly potent inhibitor of human SCD1, an iron-containing enzyme localized in the endoplasmic reticulum that plays a crucial role in lipid metabolism. SCD1 catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily converting stearoyl-CoA (a saturated fatty acid) into oleoyl-CoA (a monounsaturated fatty acid).
The inhibitory action of this compound on SCD1 leads to a significant disruption of cellular lipid homeostasis. By blocking the desaturation of fatty acids, this compound causes an accumulation of saturated fatty acids (SFAs) and a depletion of MUFAs. This shift in the SFA/MUFA ratio alters the composition of cellular lipids, including phospholipids (B1166683) and diacylglycerols, which are essential components of cell membranes and signaling molecules.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value | Cell Line/System | Reference |
| Human SCD1 | IC50 | 4.7 nM | In vitro binding assay | [1] |
Table 2: Effects of this compound on Cellular Lipid Composition
| Cell Line | Treatment | Lipid Class | Change in SFA/MUFA Ratio | Reference |
| HCT-116 | This compound | Phosphatidylcholines | Increased (Quantitative data not publicly available) | [2] |
| HCT-116 | This compound | Diacylglycerols | Increased (Quantitative data not publicly available) | [2] |
| HCT-116 Xenograft | This compound | Total Lipids | Increased (Quantitative data not publicly available) | [2] |
Note: While comprehensive lipidomic analyses have been performed, the specific quantitative fold changes in the SFA/MUFA ratio for different lipid species following this compound treatment are not publicly available in the referenced literature.
Table 3: In Vivo Anti-Tumor Efficacy of this compound
| Xenograft Model | Treatment Dose | Effect | Reference |
| HCT-116 | 0.3 mg/kg, b.i.d. | Significant pharmacodynamic marker reduction | [1] |
| 786-O | 1 mg/kg, b.i.d. | Tumor growth suppression | [1] |
| MSTO-211H | Not specified | Slowed tumor growth (Quantitative data not publicly available) | [2] |
Note: Detailed quantitative data on tumor growth inhibition (e.g., tumor volume over time, percentage of inhibition) for the MSTO-211H xenograft model is not detailed in the publicly available literature.
Signaling Pathways and Cellular Consequences
The this compound-induced alteration in lipid composition triggers a cascade of cellular events, primarily centered around endoplasmic reticulum (ER) stress and the induction of apoptosis.
Endoplasmic Reticulum (ER) Stress
The accumulation of saturated fatty acids disrupts the integrity and function of the ER membrane, leading to the unfolded protein response (UPR). This is a cellular stress response aimed at restoring ER homeostasis. However, prolonged or severe ER stress, as induced by this compound, activates apoptotic pathways.
AMPK Activation and Autophagy
This compound treatment has been shown to induce the phosphorylation and activation of AMP-activated protein kinase (AMPK) in HCT-116 cells. Activated AMPK is a key energy sensor that, under cellular stress, can block downstream fatty acid synthesis and promote catabolic processes like autophagy.
Apoptosis
The culmination of ER stress and other cellular perturbations caused by this compound leads to programmed cell death, or apoptosis. A key marker of this process is the cleavage of poly (ADP-ribose) polymerase 1 (PARP1), which has been observed in cells treated with this compound[2].
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the action of this compound.
Caption: Mechanism of action of this compound leading to apoptosis.
References
T-3764518: A Technical Guide to its Role in Lipogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the compound T-3764518, focusing on its mechanism of action as an inhibitor of lipogenesis. It consolidates key quantitative data, details relevant experimental methodologies, and illustrates the underlying signaling pathways.
Core Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase 1 (SCD1)
This compound is a potent, orally available small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1)[1][2][3]. SCD1 is a pivotal enzyme in the de novo lipogenesis pathway, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs)[1][4]. Specifically, it catalyzes the introduction of a double bond in acyl-CoAs, with a preference for stearoyl-CoA (18:0) and palmitoyl-CoA (16:0) as substrates, converting them to oleoyl-CoA (18:1) and palmitoleoyl-CoA (16:1), respectively[4].
The inhibition of SCD1 by this compound disrupts this critical step in fatty acid metabolism. This leads to an accumulation of SFAs and a depletion of MUFAs, altering the composition of cellular lipids, including membrane phospholipids, triglycerides, and cholesterol esters[1][4]. This altered SFA:MUFA ratio is a key initiating event that triggers downstream cellular stress and signaling cascades.
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound's activity.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 4.7 nM | Stearoyl-CoA Desaturase (SCD) | [2] |
Table 2: In Vitro Cellular Effects of this compound
| Assay | Concentration | Cell Line | Effect | Reference |
| Growth Inhibition | Dose-dependent | HCT-116 | Inhibition of cell growth | [5] |
| Combination Studies | 100 nM | HCT-116 | Used for synergy experiments | [5] |
Table 3: In Vivo Efficacy of this compound
| Dosing Regimen | Animal Model | Effect | Reference |
| 0.3 mg/kg, bid | HCT-116 mouse xenograft | Significant pharmacodynamic marker reduction | [3] |
| 1 mg/kg, bid | 786-O mouse xenograft | Tumor growth suppression | [3] |
Signaling Pathways Affected by this compound
The primary mechanism of this compound-induced cellular effects stems from the disruption of lipid homeostasis. By inhibiting SCD1, this compound initiates a cascade that leads to endoplasmic reticulum (ER) stress and ultimately apoptosis.
Caption: Mechanism of this compound action.
The broader lipogenesis pathway is regulated by transcription factors like Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), which controls the expression of key lipogenic enzymes including Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS), and SCD1[6][7]. While this compound directly targets the enzymatic activity of SCD1, this action occurs downstream of the transcriptional regulation by SREBP-1c.
Caption: this compound's target within the lipogenesis pathway.
Experimental Protocols
Detailed methodologies for key experiments are outlined below. These represent standard protocols that can be adapted for the evaluation of this compound.
SCD1 Enzyme Activity Assay (Microsomal)
This protocol assesses the direct inhibitory effect of this compound on SCD1 enzymatic activity.
-
Preparation of Microsomes: Isolate liver microsomes from untreated mice or from cultured cells known to express high levels of SCD1 (e.g., HCT-116).
-
Reaction Mixture: Prepare a reaction buffer containing phosphate (B84403) buffer, ATP, Coenzyme A, and NADH.
-
Substrate: Add radiolabeled [14C]stearoyl-CoA to the reaction mixture.
-
Inhibitor Treatment: Pre-incubate the microsomes with varying concentrations of this compound (or DMSO as a vehicle control) for 15-30 minutes.
-
Initiate Reaction: Start the desaturation reaction by adding the substrate-containing reaction mixture to the pre-incubated microsomes. Incubate at 37°C for 15-20 minutes.
-
Stop Reaction & Saponification: Terminate the reaction by adding a strong base (e.g., KOH). Saponify the lipids by heating at 70°C.
-
Fatty Acid Extraction: Acidify the reaction and extract the fatty acids using an organic solvent (e.g., hexane).
-
Separation and Quantification: Separate the saturated ([14C]stearoyl-CoA) and monounsaturated ([14C]oleoyl-CoA) fatty acids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Data Analysis: Quantify the radioactivity in the spots corresponding to stearic and oleic acid. Calculate the percentage of SCD1 inhibition for each this compound concentration and determine the IC50 value.
Cell Viability/Growth Inhibition Assay
This protocol measures the effect of this compound on cancer cell proliferation.
-
Cell Seeding: Plate cancer cells (e.g., HCT-116) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include wells with vehicle control (DMSO) and no-cell controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Reagent: Add a viability reagent such as MTT, resazurin (B115843) (alamarBlue), or a reagent from a commercial kit (e.g., CellTiter-Glo).
-
Signal Measurement: After an appropriate incubation time with the reagent, measure the absorbance or fluorescence/luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls (0% inhibition) and no-cell controls (100% inhibition). Plot the dose-response curve and calculate the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis for ER Stress and Apoptosis Markers
This protocol detects changes in protein expression indicative of cellular stress and apoptosis.
-
Cell Lysis: Treat cells with this compound for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved PARP1, BiP/GRP78, CHOP) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the protein bands and normalize to the loading control to determine changes in expression levels.
Caption: Workflow for in vitro evaluation of this compound.
References
- 1. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Novel and Potent Stearoyl Coenzyme A Desaturase 1 (SCD1) Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sterol Regulatory Element–Binding Protein-1c Mediates Increase of Postprandial Stearic Acid, a Potential Target for Improving Insulin Resistance, in Hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of Synthetic SREBP-1 and PPAR-γ Decoy Oligodeoxynucleotide on Acne-like Disease In Vivo and In Vitro via Lipogenic Regulation | MDPI [mdpi.com]
Preliminary Efficacy of T-3764518: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-3764518 is a novel, orally available small-molecule inhibitor of stearoyl-CoA desaturase 1 (SCD1), a key enzyme in lipogenesis.[1] Elevated lipid biosynthesis is a characteristic feature of many cancer cells, making SCD1 a promising therapeutic target.[1] Preclinical studies have demonstrated the in vitro and in vivo antitumor activities of this compound, suggesting its potential as an anticancer agent. This technical guide summarizes the preliminary efficacy data, details the experimental protocols used in these studies, and illustrates the key signaling pathways involved.
Introduction
Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and growth. One such alteration is the upregulation of de novo lipogenesis, where stearoyl-CoA desaturase 1 (SCD1) plays a critical role. SCD1 catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), which are essential components of cell membranes and signaling molecules.[1] Overexpression of SCD1 has been observed in various cancers and is associated with poor prognosis.[2] this compound has been identified as a potent and selective inhibitor of SCD1, and its preclinical evaluation has provided insights into its mechanism of action and therapeutic potential.[1][3]
Mechanism of Action
This compound exerts its anticancer effects by inhibiting the enzymatic activity of SCD1.[1] This inhibition leads to a shift in the cellular lipid profile, characterized by an increase in the ratio of saturated to unsaturated fatty acids.[1] This alteration in lipid composition is believed to induce endoplasmic reticulum (ER) stress, leading to the activation of the unfolded protein response (UPR).[1] Prolonged ER stress ultimately triggers apoptosis, or programmed cell death, in cancer cells.[1]
Signaling Pathway
References
- 1. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel and Potent Stearoyl Coenzyme A Desaturase 1 (SCD1) Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for T-3764518 in In-Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-3764518 is a novel, potent, and orally available small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1] SCD1 is a key enzyme in lipogenesis, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1][2] This enzymatic activity is crucial for various cellular processes, including membrane fluidity and lipid signaling. In many cancer types, SCD1 is overexpressed and plays a significant role in promoting cell proliferation and survival.[1][2] this compound exerts its anti-cancer effects by inhibiting SCD1, leading to an accumulation of SFAs, which in turn induces endoplasmic reticulum (ER) stress and ultimately triggers apoptosis (programmed cell death).[1] These application notes provide detailed protocols for utilizing this compound in in-vitro studies to investigate its effects on cancer cells.
Mechanism of Action
This compound specifically targets and inhibits the enzymatic activity of SCD1. This inhibition blocks the conversion of stearoyl-CoA to oleoyl-CoA, leading to a shift in the cellular lipid profile, characterized by an increased ratio of saturated to unsaturated fatty acids.[1] This alteration in lipid composition disrupts cellular homeostasis, particularly affecting the endoplasmic reticulum, leading to the unfolded protein response (UPR) and ER stress. Prolonged ER stress activates pro-apoptotic signaling pathways, culminating in cancer cell death, which can be observed by an increase in markers such as cleaved poly (ADP-ribose) polymerase 1 (PARP1).[1]
References
Application Notes and Protocols for T-3764518 Treatment in HCT-116 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-3764518 is a novel, orally available small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a critical enzyme in lipogenesis, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). In various cancers, including colorectal cancer, SCD1 is overexpressed and plays a vital role in tumor cell proliferation and survival. Inhibition of SCD1 with this compound in HCT-116 human colorectal carcinoma cells has been shown to suppress cell growth by inducing endoplasmic reticulum (ER) stress and apoptosis. These application notes provide detailed protocols for the treatment of HCT-116 cells with this compound and for assessing its effects on cell viability, apoptosis, and relevant signaling pathways.
Data Presentation
Table 1: Effect of this compound on HCT-116 Cell Viability (Hypothetical Data)
| This compound Concentration (nM) | Cell Viability (%) (48h) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 10 | 85.3 | 4.8 |
| 50 | 62.1 | 3.9 |
| 100 | 48.7 | 4.1 |
| 250 | 25.4 | 3.2 |
| 500 | 10.8 | 2.5 |
| IC50 (nM) | ~100 |
Table 2: Induction of Apoptosis by this compound in HCT-116 Cells (Hypothetical Data)
| Treatment (48h) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control | 2.1 | 1.5 | 3.6 |
| This compound (100 nM) | 15.8 | 10.2 | 26.0 |
| This compound (250 nM) | 28.4 | 18.7 | 47.1 |
Table 3: Modulation of Key Protein Markers by this compound in HCT-116 Cells (Hypothetical Data)
| Treatment (24h) | Cleaved PARP (Fold Change) | GRP78 (Fold Change) | CHOP (Fold Change) | p-AMPK (Fold Change) | LC3-II/LC3-I Ratio |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (100 nM) | 3.5 | 2.8 | 4.1 | 2.5 | 3.2 |
Experimental Protocols
HCT-116 Cell Culture
Materials:
-
HCT-116 cells (ATCC® CCL-247™)
-
McCoy's 5A Medium (or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, then add Trypsin-EDTA and incubate for 3-5 minutes until cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
Cell Viability (MTT) Assay
Materials:
-
HCT-116 cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
HCT-116 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed HCT-116 cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
Materials:
-
HCT-116 cells
-
6-well plates or larger culture dishes
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-GRP78, anti-CHOP, anti-p-AMPK, anti-LC3, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed HCT-116 cells and treat with this compound.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control like actin.
Visualizations
Signaling Pathway of this compound in HCT-116 Cells
Caption: Proposed signaling pathway of this compound in HCT-116 cells.
Experimental Workflow for this compound Treatment and Analysis
Caption: General experimental workflow for studying this compound effects.
Logical Relationship of this compound's Dual Effects
Caption: Dual cytotoxic and survival responses to this compound.
Application of T-3764518 in Mesothelioma Research: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-3764518 is a novel, orally available small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in lipid metabolism. Emerging research has identified this compound as a promising therapeutic candidate in the context of mesothelioma. This document provides detailed application notes and experimental protocols for the use of this compound in mesothelioma research, with a focus on the MSTO-211H cell line, a widely used model for biphasic mesothelioma. The protocols outlined below are based on established methodologies and the known mechanism of action of this compound, which involves the induction of endoplasmic reticulum (ER) stress and subsequent apoptosis.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting SCD1, an enzyme responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1] Inhibition of SCD1 leads to an accumulation of SFAs within the cell, altering the composition of cellular membranes and disrupting lipid homeostasis. This increase in the SFA to MUFA ratio induces significant stress on the endoplasmic reticulum, triggering the unfolded protein response (UPR).[2][3] Prolonged ER stress ultimately leads to apoptosis, as evidenced by the cleavage of poly (ADP-ribose) polymerase 1 (PARP1), a hallmark of programmed cell death.[1]
Quantitative Data Summary
While the primary literature confirms the activity of this compound in the MSTO-211H mesothelioma cell line and a corresponding mouse xenograft model, specific quantitative data from these studies is not publicly available.[1] The tables below are structured to accommodate key metrics for evaluating the efficacy of this compound. Researchers are encouraged to populate these tables with their own experimental data.
Table 1: In Vitro Cytotoxicity of this compound in MSTO-211H Cells
| Compound | Cell Line | Assay Type | Incubation Time (hours) | IC50 (nM) |
| This compound | MSTO-211H | Cell Viability (e.g., MTS, WST-8) | 72 | Data not publicly available |
Table 2: In Vivo Efficacy of this compound in MSTO-211H Xenograft Model
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | e.g., 0.5% Methylcellulose | 0 | - |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
Experimental Protocols
In Vitro Cell Viability Assay
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound in the MSTO-211H mesothelioma cell line.
Materials:
-
MSTO-211H cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTS, WST-8)
-
Plate reader
Procedure:
-
Seed MSTO-211H cells in a 96-well plate at a density of approximately 1,000 cells per well and allow them to attach for 24 hours.[4]
-
Prepare serial dilutions of this compound in complete growth medium.
-
Treat the cells with varying concentrations of this compound for 72 hours.[4]
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells) and determine the IC50 value.
MSTO-211H Xenograft Model
This protocol describes the establishment of a subcutaneous MSTO-211H xenograft model in immunocompromised mice to evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
MSTO-211H cells
-
Matrigel
-
Immunocompromised mice (e.g., BALB/c nude)
-
This compound formulation for oral administration
-
Vehicle control
Procedure:
-
Harvest MSTO-211H cells during their exponential growth phase.
-
Prepare a cell suspension in a 1:1 mixture of media and Matrigel.
-
Subcutaneously inject 1 x 10^6 cells into the flank of each mouse.[5]
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.[6][7]
-
Administer this compound or vehicle control orally according to the desired dosing schedule.
-
Measure tumor volume and body weight 2-3 times per week.[5]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting the induction of apoptosis in this compound-treated MSTO-211H cells by analyzing the cleavage of PARP1.
Materials:
-
This compound-treated and control MSTO-211H cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Primary antibody against cleaved PARP1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against cleaved PARP1.
-
Incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Signaling Pathway of this compound in Mesothelioma
Caption: Mechanism of this compound inducing apoptosis in mesothelioma cells.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for MSTO-211H xenograft study of this compound.
References
- 1. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Stearoyl-CoA Desaturase 1 Expression Induces CHOP-Dependent Cell Death in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of stearoyl-CoA desaturase 1 expression induces CHOP-dependent cell death in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of CDK4/6 impairs diffuse pleural mesothelioma 3D spheroid growth and reduces viability of cisplatin-resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MSTO-211H Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. Inhibition of Human Malignant Pleural Mesothelioma Growth by Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for T-3764518 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of T-3764518 in animal studies, based on currently available preclinical data. This compound is a novel, orally available small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in lipid metabolism. Inhibition of SCD1 has shown potential as a therapeutic strategy in oncology by altering the fatty acid composition of cancer cells, leading to cellular stress and apoptosis.
Overview of this compound
This compound targets SCD1, an enzyme responsible for converting saturated fatty acids into monounsaturated fatty acids. This process is crucial for membrane fluidity, lipid signaling, and the synthesis of complex lipids. In various cancer models, upregulation of SCD1 is observed, contributing to tumor progression. This compound has demonstrated anti-tumor activity in several mouse xenograft models, including colorectal cancer, mesothelioma, and renal cell carcinoma, by inhibiting SCD1.[1]
Quantitative Data Summary
While specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for this compound are not publicly available in the reviewed literature, the compound is described as having an "excellent pharmacokinetic profile." The following table summarizes the reported effective doses in various animal models.
| Animal Model | Cell Line | Dosing Regimen | Effect | Reference |
| Mouse Xenograft | HCT-116 (Colorectal) | 0.3 mg/kg, b.i.d., oral | Pharmacodynamic marker reduction | |
| Mouse Xenograft | 786-O (Renal Cell) | 1 mg/kg, b.i.d., oral | Tumor growth suppression | |
| Mouse Xenograft | HCT-116 (Colorectal) | Not specified | Slowed tumor growth | [1] |
| Mouse Xenograft | MSTO-211H (Mesothelioma) | Not specified | Slowed tumor growth | [1] |
Note: b.i.d. refers to twice-daily administration. Detailed toxicological data, including No-Observed-Adverse-Effect Levels (NOAELs), are not available in the public domain. Standard safety pharmacology and toxicology studies would be required to establish a comprehensive safety profile.
Signaling Pathway of this compound
This compound inhibits SCD1, leading to an increase in the ratio of saturated to unsaturated fatty acids within the cell. This alteration in lipid composition is believed to induce endoplasmic reticulum (ER) stress and ultimately trigger apoptosis in cancer cells.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are example protocols for evaluating the efficacy of this compound in a mouse xenograft model. These are generalized procedures and should be adapted based on specific experimental goals and institutional guidelines.
Formulation of this compound for Oral Administration
Objective: To prepare a homogenous and stable formulation of this compound for oral gavage in mice.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in sterile water, or a solution of 0.5% carboxymethylcellulose and 0.1% Tween 80 in sterile water)
-
Sterile conical tubes
-
Homogenizer or sonicator
-
Analytical balance
-
Sterile water
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.
-
Weigh the this compound powder accurately.
-
In a sterile conical tube, add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension.
-
Use a homogenizer or sonicator to ensure the compound is evenly dispersed and to reduce particle size for better absorption.
-
Visually inspect the formulation for homogeneity. The suspension should be prepared fresh daily and stored at 4°C, protected from light, until use.
In Vivo Efficacy Study in a Human Tumor Xenograft Mouse Model
Objective: To assess the anti-tumor activity of orally administered this compound in a subcutaneous xenograft model.
Animals:
-
Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
Tumor Cells:
-
Human cancer cell line (e.g., HCT-116, MSTO-211H, or 786-O).
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium (e.g., a 1:1 mixture of serum-free medium and Matrigel) at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Administer this compound orally (e.g., by gavage) at the desired dose (e.g., 1 mg/kg) and schedule (e.g., twice daily).
-
The control group should receive the vehicle only, following the same administration schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and, if required, process them for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Analyze the statistical significance of the differences in tumor volume and weight between the groups.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound.
References
Application Notes and Protocols for Lipidomic Analysis with T-3764518
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-3764518 is a novel, potent, and orally available small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2] SCD1 is a key enzyme in lipid metabolism, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[3] This conversion is crucial for the synthesis of various lipid species, including phospholipids (B1166683) and triacylglycerols, which are essential components of cellular membranes and energy storage molecules. In various cancer types, SCD1 is overexpressed and plays a significant role in promoting cell proliferation and survival.[1] Inhibition of SCD1 by this compound disrupts lipid homeostasis, leading to an accumulation of SFAs and a depletion of MUFAs. This alteration in the cellular lipid profile induces endoplasmic reticulum (ER) stress and subsequent apoptosis in cancer cells, making this compound a promising candidate for anticancer therapy.[1]
These application notes provide detailed protocols for utilizing lipidomic analysis to investigate the effects of this compound on cellular lipid metabolism. The included methodologies cover cell culture and treatment, lipid extraction, and analysis by liquid chromatography-mass spectrometry (LC-MS), along with data presentation and interpretation.
Data Presentation: Quantitative Lipidomic Changes Induced by an SCD1 Inhibitor
The inhibition of SCD1 by compounds such as this compound leads to characteristic shifts in the cellular lipidome. The following table summarizes representative quantitative data from a study on the effects of the SCD1 inhibitor CAY10566 on the phospholipid fatty acid composition of MDA-MB-231 breast cancer cells. This data illustrates the expected changes in fatty acid saturation levels following SCD1 inhibition.
| Fatty Acid Ratio | Control Group (Mean ± SD) | SCD1 Inhibitor-Treated Group (Mean ± SD) | P-value |
| C16:1/C16:0 (Palmitoleate/Palmitate) | 0.85 ± 0.05 | 0.45 ± 0.04 | <0.0001 |
| C18:1/C18:0 (Oleate/Stearate) | 1.52 ± 0.12 | 1.15 ± 0.09 | <0.032 |
| (Data is representative and adapted from a study on the SCD1 inhibitor CAY10566 in MDA-MB-231 cells) |
Signaling Pathways
This compound Mechanism of Action and Induced Apoptotic Pathway
This compound inhibits SCD1, leading to an increased ratio of saturated to unsaturated fatty acids within the cell. This lipid imbalance causes stress on the endoplasmic reticulum, an organelle central to protein and lipid synthesis. The ER stress, in turn, activates the Unfolded Protein Response (UPR). If the stress is prolonged or severe, the UPR switches from a pro-survival to a pro-apoptotic signal. This involves the activation of key effector proteins such as IRE1 and PERK. These proteins initiate a signaling cascade that leads to the activation of pro-apoptotic Bcl-2 family members like Bax and Bak, and the inhibition of anti-apoptotic members like Bcl-2. This shift in balance at the mitochondrial membrane results in the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3, culminating in programmed cell death, or apoptosis.
Mechanism of this compound-induced apoptosis.
Experimental Protocols
Experimental Workflow for Lipidomic Analysis
The following diagram outlines the major steps for conducting a lipidomic analysis to study the effects of this compound. The process begins with cell culture and treatment, followed by the crucial step of lipid extraction. The extracted lipids are then separated and analyzed using LC-MS. The resulting data is processed to identify and quantify the different lipid species, and finally, statistical analysis is performed to determine the significant changes in the lipid profile.
Lipidomic analysis workflow.
Cell Culture and Treatment
-
Cell Line: Human colorectal carcinoma HCT-116 cells are a suitable model system.
-
Culture Conditions: Culture cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Treat the cells with the desired concentration of this compound (e.g., 10-100 nM) or with vehicle (DMSO) as a control.
-
Incubate the cells for a specified period (e.g., 24-72 hours) to induce lipidomic changes.
-
Lipid Extraction from Cultured Cells (Folch Method)
This protocol is a widely used method for extracting a broad range of lipids from biological samples.
-
Reagents:
-
Methanol
-
0.9% NaCl solution
-
Procedure:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells into a glass tube and centrifuge to pellet.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the cell pellet. For a pellet from a 10 cm dish, use 2 mL of chloroform and 1 mL of methanol.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.
-
Agitate the mixture for 20 minutes at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture (e.g., 0.6 mL for 3 mL of chloroform:methanol).
-
Vortex for 1 minute and then centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipid film in a suitable solvent (e.g., isopropanol (B130326) or a mixture of acetonitrile:isopropanol) for LC-MS analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system is recommended for comprehensive lipidomic profiling.
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is suitable for separating a wide range of lipid species.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start with a lower percentage of mobile phase B, gradually increasing to a high percentage to elute the more hydrophobic lipids.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 50-60°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Both positive and negative electrospray ionization (ESI) modes should be used to detect a broad range of lipid classes.
-
Scan Range: A mass range of m/z 100-1500 is generally sufficient for most lipid species.
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be employed for MS/MS fragmentation to aid in lipid identification.
-
Data Processing and Analysis
-
Software: Use specialized software (e.g., LipidSearch, MS-DIAL, or Compound Discoverer) for peak picking, lipid identification, and quantification.
-
Identification: Lipid identification is based on accurate mass, retention time, and fragmentation patterns compared to lipid databases (e.g., LIPID MAPS).
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to identify lipid species that are significantly altered by this compound treatment. Principal component analysis (PCA) and heatmaps are useful for visualizing the overall changes in the lipid profile.
Conclusion
Lipidomic analysis is a powerful tool for elucidating the mechanism of action of SCD1 inhibitors like this compound. The protocols provided here offer a comprehensive guide for researchers to investigate the impact of this compound on cellular lipid metabolism. The expected outcome of such studies is a detailed understanding of the lipidomic alterations that lead to ER stress and apoptosis in cancer cells, which can aid in the further development and application of this compound as a therapeutic agent.
References
Measuring the Endoplasmic Reticulum (ER) Stress Response to T-3764518: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-3764518 is a potent and orally available small-molecule inhibitor of stearoyl-CoA desaturase 1 (SCD1).[1] SCD1 is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids. Inhibition of SCD1 by this compound disrupts lipid homeostasis, leading to an accumulation of saturated fatty acids in cellular membranes. This alteration in the lipid landscape induces endoplasmic reticulum (ER) stress, a state of cellular imbalance that activates the Unfolded Protein Response (UPR).[1] The UPR is a complex signaling network that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.
This document provides detailed protocols for assessing the ER stress response induced by this compound in cancer cell lines, with a focus on the colorectal cancer cell line HCT-116, a model system in which the effects of this compound have been previously characterized.[1] The key assays described herein are western blotting for ER stress protein markers, RT-PCR for the analysis of XBP1 mRNA splicing, and a cell viability assay to determine the cytotoxic effects of this compound-induced ER stress.
Data Presentation
The following tables are examples of how to present quantitative data obtained from the described experimental protocols. These tables are designed for clear comparison of the effects of this compound on ER stress markers and cell viability.
Table 1: Effect of this compound on the Expression of ER Stress-Related Proteins
| Treatment | Concentration (nM) | Duration (h) | BiP (Fold Change) | p-IRE1α/IRE1α (Ratio) | CHOP (Fold Change) | Cleaved PARP1 (Fold Change) |
| Vehicle (DMSO) | - | 24 | 1.0 | 0.1 | 1.0 | 1.0 |
| This compound | 100 | 24 | 2.5 | 0.8 | 3.2 | 4.5 |
| Tunicamycin (B1663573) (Positive Control) | 5 µg/mL | 24 | 3.0 | 1.0 | 4.0 | 5.0 |
Table 2: Analysis of XBP1 mRNA Splicing in Response to this compound
| Treatment | Concentration (nM) | Duration (h) | Unspliced XBP1 (Relative Units) | Spliced XBP1 (Relative Units) | % Spliced XBP1 |
| Vehicle (DMSO) | - | 8 | 95 | 5 | 5% |
| This compound | 100 | 8 | 40 | 60 | 60% |
| Thapsigargin (Positive Control) | 1 µM | 8 | 30 | 70 | 70% |
Table 3: Cell Viability of HCT-116 Cells Treated with this compound
| Treatment | Concentration (nM) | Duration (h) | Cell Viability (%) |
| Vehicle (DMSO) | - | 72 | 100 |
| This compound | 10 | 72 | 85 |
| This compound | 50 | 72 | 60 |
| This compound | 100 | 72 | 45 |
| This compound | 500 | 72 | 20 |
Signaling Pathways and Experimental Workflows
Caption: ER stress signaling pathways activated by this compound.
Caption: Experimental workflow for measuring ER stress.
Experimental Protocols
Cell Culture and Treatment
This protocol is for culturing HCT-116 cells and treating them with this compound.
Materials:
-
HCT-116 cells (ATCC CCL-247)
-
McCoy's 5A Medium (Modified)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tunicamycin or Thapsigargin (positive controls for ER stress)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture flasks, plates, and other sterile consumables
Procedure:
-
Cell Culture: Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Cell Seeding: For experiments, seed HCT-116 cells in appropriate culture plates (e.g., 6-well plates for western blotting and RT-PCR, 96-well plates for cell viability assays) and allow them to attach and grow to 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be less than 0.1%.
-
Treatment: Remove the culture medium from the cells and replace it with fresh medium containing the desired concentrations of this compound, vehicle control (DMSO), or a positive control for ER stress (e.g., 5 µg/mL tunicamycin or 1 µM thapsigargin).
-
Incubation: Incubate the cells for the desired time points (e.g., 8 hours for XBP1 splicing, 24 hours for protein expression, 72 hours for cell viability).
Western Blotting for ER Stress Markers
This protocol describes the detection of key ER stress proteins by western blotting.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BiP/GRP78, anti-phospho-IRE1α, anti-IRE1α, anti-CHOP, anti-cleaved PARP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
RT-PCR for XBP1 mRNA Splicing
This protocol is for analyzing the splicing of XBP1 mRNA, a hallmark of IRE1α activation.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
PCR primers for XBP1 (flanking the 26-nucleotide intron)
-
Taq DNA polymerase
-
Gel electrophoresis system and imaging equipment
Procedure:
-
RNA Extraction: Extract total RNA from the treated cells using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron of XBP1 mRNA. This will amplify both the unspliced and spliced forms.
-
Gel Electrophoresis: Separate the PCR products on a 3% agarose gel. The unspliced XBP1 will appear as a larger band, and the spliced XBP1 will be a smaller band (26 bp difference).
-
Analysis: Visualize the bands under UV light and quantify their intensities. The percentage of spliced XBP1 can be calculated as (spliced XBP1 intensity / (spliced XBP1 intensity + unspliced XBP1 intensity)) x 100.
MTT Cell Viability Assay
This protocol measures cell viability based on the metabolic activity of the cells.[3][4]
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed HCT-116 cells in a 96-well plate and treat them with a range of this compound concentrations as described in Protocol 1.
-
MTT Addition: After the 72-hour incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Conclusion
The protocols and guidelines presented in this application note provide a comprehensive framework for investigating the ER stress response induced by the SCD1 inhibitor this compound. By employing these methods, researchers can effectively quantify the key molecular events associated with this compound-mediated ER stress and its downstream consequences on cell fate. This will aid in the further characterization of this compound as a potential therapeutic agent and contribute to a deeper understanding of the intricate relationship between lipid metabolism and cellular stress signaling in cancer.
References
- 1. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encodeproject.org [encodeproject.org]
- 3. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
T-3764518 solubility and preparation for cell culture
For research use only.
Introduction
T-3764518 is a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in fatty acid metabolism.[1][2] SCD1 catalyzes the conversion of stearoyl-CoA to oleoyl-CoA, a critical step in the biosynthesis of monounsaturated fatty acids.[2] Dysregulation of SCD1 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[2][3] this compound has demonstrated anti-proliferative effects in cancer cell lines by inducing endoplasmic reticulum (ER) stress and apoptosis.[2] These application notes provide detailed protocols for the solubilization and preparation of this compound for use in cell culture experiments.
Solubility
The solubility of this compound in common laboratory solvents is summarized below. It is a hydrophobic compound with limited aqueous solubility. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.
| Solvent | Concentration | Notes |
| DMSO | ≥ 30.0 mg/mL | Prepare a concentrated stock solution in 100% DMSO.[1] |
| Ethanol | Not Recommended | Data not available. Due to its hydrophobic nature, solubility is expected to be limited. |
| Water | Insoluble | This compound is practically insoluble in aqueous solutions. |
| Cell Culture Medium | Variable | Final concentration should contain a low percentage of DMSO (typically <0.1%) to avoid solvent-induced cytotoxicity. |
Preparation of Stock and Working Solutions for Cell Culture
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to a working concentration in cell culture medium.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium
-
Vortex mixer
-
Calibrated pipettes
Protocol for Preparing 10 mM Stock Solution:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the required amount of this compound powder. The molecular weight of this compound is 453.45 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 4.53 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve a final concentration of 10 mM. For example, add 1 mL of DMSO to 4.53 mg of powder.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. When stored at -20°C, it is recommended to use within one month, and within six months when stored at -80°C.[1]
Protocol for Preparing Working Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the desired volume of cell culture medium in a 37°C water bath.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. It is critical to add the DMSO stock solution to the culture medium and mix immediately to prevent precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (ideally ≤ 0.1%) to minimize solvent-induced effects on the cells.
-
Add the final working solution to your cell culture plates.
Mechanism of Action Signaling Pathway
This compound inhibits SCD1, which blocks the conversion of saturated fatty acids (SFAs) like stearoyl-CoA into monounsaturated fatty acids (MUFAs) such as oleoyl-CoA.[2] This leads to an accumulation of SFAs within the cell, altering the composition of cellular membranes and lipid droplets. The increased ratio of SFAs to MUFAs induces ER stress, which in turn activates the unfolded protein response (UPR).[2] Prolonged ER stress ultimately leads to apoptosis, characterized by the cleavage of Poly (ADP-ribose) polymerase 1 (PARP1).[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel and Potent Stearoyl Coenzyme A Desaturase 1 (SCD1) Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-vivo Imaging of T-3764518 Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-3764518 is a novel, orally available small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in lipogenesis.[1] SCD1 is overexpressed in various cancers and plays a crucial role in cancer cell proliferation, making it a promising therapeutic target.[1] this compound has demonstrated potent anti-tumor activity in preclinical xenograft models of colorectal cancer, mesothelioma, and renal cancer by inducing an increase in the ratio of saturated to unsaturated fatty acids, leading to endoplasmic reticulum (ER) stress and ultimately apoptosis.[1]
These application notes provide a comprehensive guide for the in-vivo imaging of tumors treated with this compound. While direct imaging of this compound may not be feasible, its downstream biological effects on lipid metabolism, ER stress, and apoptosis can be monitored using various established in-vivo imaging modalities. These techniques can provide valuable insights into the pharmacodynamics and therapeutic efficacy of this compound in real-time.
I. Mechanism of Action of this compound
This compound inhibits the conversion of stearoyl-CoA to oleoyl-CoA, leading to an accumulation of saturated fatty acids and a depletion of monounsaturated fatty acids. This alteration in the cellular lipid profile triggers ER stress, activating the Unfolded Protein Response (UPR).[1] Prolonged ER stress culminates in the activation of apoptotic pathways, leading to cancer cell death.[1]
II. Quantitative Data Summary
The following tables summarize key quantitative data relevant to the in-vivo application of this compound and the establishment of relevant xenograft models.
Table 1: In-vitro and In-vivo Efficacy of this compound
| Parameter | Value | Cell Line/Model | Reference |
| SCD1 Inhibition (IC50) | 4.7 nM | --- | [2] |
| Tumor Growth Inhibition | Significant | HCT-116 Xenograft | [1] |
| Tumor Growth Inhibition | Significant | MSTO-211H Xenograft | [1] |
| Tumor Growth Suppression | Significant (at 1mg/kg, bid) | 786-O Xenograft | [3] |
| Pharmacodynamic Marker Reduction | Significant (at 0.3mg/kg, bid) | HCT-116 Xenograft | [3] |
Table 2: Recommended Cell Numbers for Xenograft Establishment
| Cell Line | Number of Cells | Injection Volume | Reference |
| HCT-116 | 1 x 107 | 100 µL (with Matrigel) | [4][5] |
| MSTO-211H | 106 | 150-200 µL (with Matrigel) | [3] |
| 786-O | --- | --- | [6][7] |
III. Experimental Protocols
A. Xenograft Tumor Model Establishment
A critical first step for in-vivo imaging is the successful establishment of tumor xenografts. Below are generalized protocols for the cell lines mentioned in this compound research. Specific-pathogen-free, immunodeficient mice (e.g., athymic nude or NOD/SCID) are recommended.[5][8]
References
- 1. Innovative strategies in in vivo apoptosis imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MSTO-211H Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. 786-O Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 7. 786-O Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. Xenograft Models - Altogen Labs [altogenlabs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing T-3764518 Concentration for Cell Viability Assays
Welcome to the technical support center for the novel Stearoyl-CoA Desaturase 1 (SCD1) inhibitor, T-3764518. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered during cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a key enzyme in fatty acid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs)[1]. By inhibiting SCD1, this compound disrupts this process, leading to an accumulation of SFAs and a depletion of MUFAs within the cell. This alteration in the cellular lipid profile can induce endoplasmic reticulum (ER) stress, inhibit cell proliferation, and ultimately trigger apoptosis in cancer cells[1][2].
Q2: What is a good starting concentration range for this compound in a cell viability assay?
A2: For a new cell line, it is crucial to perform a dose-response experiment to determine the optimal concentration. Based on published data, a broad range-finding experiment is a good starting point[3]. For this compound, which has a reported IC50 of 4.7 nM in a biochemical assay and a GI50 of 2.7 nM in HCT-116 cells, a starting concentration range of 0.1 nM to 1 µM is recommended for initial experiments. This range should allow for the determination of the half-maximal inhibitory concentration (IC50) for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO. To avoid degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C. When preparing working solutions for your experiment, dilute the stock solution in your cell culture medium to the final desired concentrations. It is critical to ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced toxicity.
Q4: What are the expected cellular effects of this compound treatment?
A4: Inhibition of SCD1 by this compound leads to an increase in the ratio of saturated to unsaturated fatty acids in cellular membranes and lipid species[2][4]. This change in lipid composition can trigger the unfolded protein response (UPR) due to ER stress[2]. Prolonged or severe ER stress can subsequently lead to apoptosis, characterized by an increase in markers like cleaved PARP1[2]. Additionally, SCD1 inhibition has been shown to interfere with signaling pathways crucial for cancer cell proliferation and survival, such as the Wnt/β-catenin pathway[5].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability results | - Uneven cell seeding- Inconsistent incubation times- Pipetting errors | - Ensure a single-cell suspension before seeding.- Use a consistent incubation period for all plates.- Calibrate pipettes regularly and use proper pipetting techniques. |
| High levels of cell death at expected inhibitory concentrations | - Cell line is highly sensitive to SCD1 inhibition.- Off-target effects at high concentrations.- Solvent (DMSO) toxicity. | - Reduce the concentration range of this compound.- Shorten the incubation time.- Perform a dose-response curve to identify a more precise IC50.- Ensure the final DMSO concentration is below 0.1%. Include a vehicle-only control. |
| Weak or no inhibitory effect observed | - Inhibitor is not active or has degraded.- Low cell permeability.- Cell line is resistant to SCD1 inhibition. | - Prepare fresh stock solutions of this compound.- Confirm the cell permeability of this compound in your cell line, if possible.- Investigate potential resistance mechanisms, such as upregulation of fatty acid desaturase 2 (FADS2)[6]. |
| Discrepancy between biochemical and cellular assay results | - High intracellular ATP levels can outcompete ATP-competitive inhibitors (not directly applicable to this compound's mechanism, but a general consideration for other inhibitors).- Poor membrane permeability.- Nonspecific binding to serum proteins or plasticware. | - Verify the inhibitor's activity in a cell-based target engagement assay.- Assess cellular uptake of the compound.- Consider reducing serum concentration in the assay medium if nonspecific binding is suspected. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound by assessing its impact on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting range is 0.1 nM to 1 µM. Remove the existing medium from the cells and add 100 µL of the this compound dilutions or control solutions (vehicle control with the same final DMSO concentration and a no-treatment control) to the appropriate wells.
-
Incubation: Incubate the plate for a duration relevant to your experimental goals (typically 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL[7].
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals[7].
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals[7].
-
Mix thoroughly to ensure complete solubilization.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other wells.
-
Normalize the absorbance values of the treated wells to the vehicle control wells to calculate the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Data Presentation
Table 1: Reported Activity of this compound
| Compound | Target | Assay Type | Cell Line | IC50 / GI50 (nM) | Reference |
| This compound | SCD1 | Biochemical Assay | - | 4.7 | [8] |
| This compound | Cell Growth | CellTiter-Glo | HCT-116 | 2.7 | [8] |
| This compound | Tumor Growth | Xenograft Model | HCT-116 | - | [2] |
| This compound | Tumor Growth | Xenograft Model | MSTO-211H | - | [2] |
Signaling Pathways and Workflows
Caption: A general workflow for determining the IC50 of this compound.
Caption: SCD1 inhibition by this compound induces ER stress and apoptosis.
Caption: SCD1 inhibition can negatively regulate the Wnt/β-catenin pathway.
References
- 1. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SCD1 inhibition enhances the effector functions of CD8 + T cells via ACAT1‐dependent reduction of esterified cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
Technical Support Center: T-3764518 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the novel, orally available stearoyl-CoA desaturase 1 (SCD1) inhibitor, T-3764518, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of stearoyl-CoA desaturase 1 (SCD1).[1] SCD1 is a key enzyme in lipogenesis, responsible for converting saturated fatty acids into monounsaturated fatty acids.[1] By inhibiting SCD1, this compound disrupts this process, leading to an accumulation of saturated fatty acids and ultimately causing endoplasmic reticulum (ER) stress and apoptosis in cancer cells.[1]
Q2: What is the recommended route of administration for this compound in mice?
A2: this compound is designed for oral administration and has demonstrated an excellent pharmacokinetic profile when delivered orally in preclinical mouse models.[1]
Q3: What are the effective doses of this compound in mouse xenograft models?
A3: Published studies have shown significant pharmacodynamic effects at doses as low as 0.3 mg/kg administered twice daily (bid). For tumor growth suppression in xenograft models, a dose of 1 mg/kg (bid) has been reported to be effective.
Q4: How can I be sure that the observed effects are not due to off-target activity?
A4: Studies have shown that the cytotoxic effects of this compound can be rescued by the addition of oleic acid, the product of the SCD1-catalyzed reaction. This indicates that the observed anti-cancer effects are a direct result of SCD1 inhibition and not off-target activities.[1]
Troubleshooting Guide
Formulation and Administration Issues
Q5: I am having trouble dissolving this compound. What vehicle should I use for oral gavage?
A5: this compound is a lipophilic compound and may require specific formulation strategies. Here are a few vehicle formulations that have been suggested for achieving a clear solution suitable for in vivo oral administration. It is recommended to prepare a stock solution in DMSO and then dilute it into the final vehicle.
Table 1: Recommended Vehicle Formulations for this compound
| Formulation Option | Components | Instructions | Final Concentration |
| 1 | DMSO, PEG300, Tween-80, Saline | Prepare a stock solution in DMSO (e.g., 30 mg/mL). For a 1 mL final solution, mix 100 µL of the DMSO stock with 400 µL of PEG300. Add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach the final volume. | ≥ 3 mg/mL[2] |
| 2 | DMSO, SBE-β-CD, Saline | Prepare a stock solution in DMSO (e.g., 31.7 mg/mL). For a 1 mL final solution, mix 100 µL of the DMSO stock with 900 µL of 20% SBE-β-CD in saline. | ≥ 3.17 mg/mL[2][3] |
| 3 | DMSO, Corn Oil | Prepare a stock solution in DMSO (e.g., 31.7 mg/mL). For a 1 mL final solution, mix 100 µL of the DMSO stock with 900 µL of corn oil. | ≥ 3.17 mg/mL[2] |
Note: Always prepare fresh formulations and check for precipitation before administration. The use of a brief sonication may aid in dissolution.
Q6: My mice are showing signs of distress after oral gavage. What could be the cause?
A6: While this compound is reported to be well-tolerated, signs of distress could be due to several factors:
-
Gavage Technique: Improper gavage technique can cause esophageal injury or aspiration. Ensure you are using appropriate gavage needles and are well-practiced in the technique.
-
Vehicle Toxicity: Some vehicles, especially at high concentrations or with repeated dosing, can cause gastrointestinal irritation or other toxicities. Consider trying an alternative vehicle from the list above.
-
Compound Toxicity: Although not extensively reported, high doses of this compound may lead to adverse effects. Monitor for signs of toxicity such as weight loss, ruffled fur, lethargy, or changes in behavior. If toxicity is suspected, consider reducing the dose or the frequency of administration.
Efficacy and Reproducibility Issues
Q7: I am not observing the expected anti-tumor effect in my xenograft model. What should I check?
A7: Several factors can influence the in vivo efficacy of this compound. Consider the following:
-
Tumor Model: Ensure that the cancer cell line used for the xenograft expresses SCD1. This compound's efficacy is dependent on the target being present.
-
Dose and Schedule: Verify that the dose and frequency of administration are appropriate. For tumor growth inhibition, 1 mg/kg twice daily has been shown to be effective.
-
Compound Stability: Ensure that your stock of this compound is stored correctly and that the formulation is prepared fresh for each administration to prevent degradation.
-
Tumor Burden: Treatment should be initiated when tumors are well-established but not overly large. A typical starting tumor volume is 100-150 mm³.
-
Pharmacokinetics: While this compound has a good pharmacokinetic profile, factors such as mouse strain, age, and sex can influence drug metabolism and exposure.
Experimental Protocols
HCT-116 Xenograft Model for Efficacy Studies
This protocol provides a general framework for assessing the in vivo anti-tumor activity of this compound in a human colorectal cancer xenograft model.
1. Cell Culture and Implantation:
- Culture HCT-116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS).
- Harvest cells during the logarithmic growth phase.
- Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 10⁷ cells per 100 µL.
- Subcutaneously inject 100 µL of the cell suspension into the right flank of female athymic nude or SCID mice.
2. Tumor Growth Monitoring and Group Randomization:
- Monitor tumor growth by measuring tumor dimensions with calipers twice weekly.
- Calculate tumor volume using the formula: (Length x Width²) / 2.
- When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups.
3. This compound Formulation and Administration:
- Prepare the this compound formulation using one of the recommended vehicles (see Table 1).
- Administer this compound or vehicle control orally (e.g., by gavage) at the desired dose (e.g., 1 mg/kg) and schedule (e.g., twice daily).
4. Monitoring and Endpoints:
- Monitor tumor volume and body weight twice weekly.
- Observe the animals daily for any signs of toxicity or distress.
- The study endpoint may be a predetermined tumor volume (e.g., 2000 mm³) or a specific study duration (e.g., 28 days).
- At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamic markers, histology).
Visualizations
Caption: Experimental workflow for in vivo efficacy testing of this compound.
Caption: Simplified signaling pathway of this compound action.
References
Technical Support Center: Enhancing the Oral Bioavailability of T-3764518
Welcome to the technical support center for T-3764518, a potent and orally available stearoyl-CoA desaturase 1 (SCD1) inhibitor.[1][2] This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges and strategies to optimize the oral bioavailability of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability important?
A1: this compound is a novel and potent small molecule inhibitor of stearoyl-CoA desaturase 1 (SCD1), a key enzyme in lipogenesis that is overexpressed in various cancers.[1] Its efficacy as a potential anti-cancer agent is dependent on achieving sufficient concentration at the tumor site after administration.[1] Oral administration is the most convenient and common route for drug delivery, making the optimization of its oral bioavailability a critical factor for successful preclinical and clinical development.[3][4]
Q2: What are the potential factors that could limit the oral bioavailability of this compound?
A2: While this compound is described as orally available, its bioavailability can be influenced by several factors common to many small molecule inhibitors.[1] These can include:
-
Poor aqueous solubility: Many drugs with low water solubility have limited dissolution in the gastrointestinal tract, which is a prerequisite for absorption.[3][5]
-
Low intestinal permeability: The ability of the drug to pass through the intestinal wall into the bloodstream can be a limiting factor.
-
Efflux by transporters: P-glycoprotein (P-gp) and other efflux transporters can actively pump the drug out of intestinal cells, reducing its net absorption.[6][7]
-
First-pass metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation.[8][9]
Q3: Are there any known formulation strategies to improve the oral bioavailability of poorly soluble drugs like this compound?
A3: Yes, several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These include:
-
Particle size reduction (Micronization/Nanonization): Reducing the particle size increases the surface area for dissolution.[5][10]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve its solubility and dissolution rate.[3][4]
-
Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption by forming fine emulsions in the gut.[3][5]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance solubility.[10][11]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or variable plasma concentrations of this compound after oral administration. | 1. Poor dissolution of the compound in the gastrointestinal tract. 2. Inconsistent gastric emptying and intestinal transit times. 3. The compound may be a substrate for efflux transporters like P-glycoprotein. | 1. Improve Dissolution: Consider formulating this compound as a solid dispersion or in a lipid-based system like SEDDS. 2. Standardize Administration: Administer the compound in a consistent vehicle and at the same time relative to feeding to minimize variability. 3. Investigate Efflux: Co-administer with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) in a pilot in vivo study to assess the impact on exposure.[6][7] |
| Higher than expected in vitro potency is not translating to in vivo efficacy with oral dosing. | 1. Insufficient oral bioavailability leading to sub-therapeutic concentrations at the target site. 2. Rapid metabolism of the compound (first-pass effect). | 1. Assess Bioavailability: Perform a pharmacokinetic study to determine the absolute oral bioavailability by comparing the area under the curve (AUC) after oral and intravenous administration. 2. Evaluate Metabolism: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to understand the metabolic stability of this compound.[12] |
| Precipitation of the compound is observed when preparing the dosing formulation. | The selected vehicle has poor solubilizing capacity for this compound. | 1. Screen Alternative Vehicles: Test a range of pharmaceutically acceptable vehicles, including aqueous solutions with co-solvents (e.g., PEG 400, propylene (B89431) glycol), surfactant-based formulations, and lipid-based systems. 2. Conduct Solubility Studies: Determine the equilibrium solubility of this compound in various vehicles to select the most appropriate one. |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound
This protocol describes the preparation of a solid dispersion to enhance the dissolution rate of this compound.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Soluplus®)
-
Organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator
-
Mortar and pestle
Method:
-
Dissolve this compound and the hydrophilic carrier in the organic solvent in a round-bottom flask. A typical drug-to-carrier ratio to start with is 1:4 (w/w).
-
Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
A thin film will form on the wall of the flask. Further, dry the film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the dried film from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Store the resulting solid dispersion in a desiccator until further use.
-
Characterize the solid dispersion for drug content, dissolution enhancement, and solid-state properties (e.g., using DSC and XRD).
Protocol 2: In Vivo Pharmacokinetic Study to Assess Oral Bioavailability
This protocol outlines a basic design for a pharmacokinetic study in rodents to determine the oral bioavailability of a this compound formulation.
Animals:
-
Male Sprague-Dawley rats (or other appropriate rodent species), 8-10 weeks old.
Study Design:
-
Divide the animals into two groups (n=4-6 per group):
-
Group 1 (Intravenous): Receive a single intravenous (IV) dose of this compound (e.g., 1 mg/kg) in a suitable vehicle.
-
Group 2 (Oral): Receive a single oral gavage dose of the this compound formulation (e.g., 10 mg/kg).
-
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters, including AUC, Cmax, Tmax, and half-life, using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100
-
Visualizations
Caption: Factors influencing the oral bioavailability of a drug.
Caption: Troubleshooting workflow for low in vivo efficacy of this compound.
References
- 1. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound |CAS:1809151-56-1 Probechem Biochemicals [probechem.com]
- 3. asianpharmtech.com [asianpharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Enhanced oral bioavailability of paclitaxel by concomitant use of absorption enhancers and P-glycoprotein inhibitors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced oral bioavailability of paclitaxel in mice treated with the P-glycoprotein blocker SDZ PSC 833 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic pathways and pharmacokinetics of natural medicines with low permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro drug metabolism and pharmacokinetics of a novel thiazolidinedione derivative, a potential anticancer compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating off-target effects of T-3764518
This technical support resource is designed for researchers, scientists, and drug development professionals using T-3764518, a potent Stearoyl-CoA Desaturase 1 (SCD1) inhibitor. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to help you mitigate potential off-target effects and ensure the accurate interpretation of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel and potent small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), with a reported IC50 of 4.7 nM.[1] SCD1 is a key enzyme in lipogenesis, responsible for converting saturated fatty acids (SFAs) like stearoyl-CoA and palmitoyl-CoA into monounsaturated fatty acids (MUFAs), primarily oleoyl-CoA and palmitoleoyl-CoA.[2][3][4][5] By inhibiting SCD1, this compound disrupts this process, leading to an accumulation of SFAs and a depletion of MUFAs within the cell.[6][7] This shift in the SFA/MUFA ratio can induce endoplasmic reticulum (ER) stress, disrupt signaling pathways that rely on lipids, and ultimately lead to apoptosis in cancer cells.[6][7]
Q2: Are there any known off-target effects of this compound?
A2: Currently, there is no specific, publicly documented evidence of off-target effects for this compound. One study demonstrated that the cytotoxic and ER stress-inducing effects of this compound in colorectal cancer cells could be reversed by the addition of oleic acid, the product of the SCD1 enzyme.[7] This suggests that the observed phenotypes are primarily due to its on-target activity.[7] However, as with any small molecule inhibitor, the potential for off-target interactions cannot be entirely ruled out, especially at higher concentrations.
Q3: What are the general causes of off-target effects for small molecule inhibitors?
A3: Off-target effects can arise from several factors. Many inhibitors, particularly those targeting ATP-binding sites in kinases, may bind to other proteins with similar structural motifs.[8] Other causes include the inherent ability of a compound's chemical structure to interact with multiple proteins and the use of concentrations that are significantly higher than the IC50 for the intended target, which increases the likelihood of binding to lower-affinity off-target proteins.[8]
Q4: How can I be confident that the phenotype I am observing is an on-target effect of this compound?
A4: A multi-faceted approach is the best way to validate that your experimental observations are due to the inhibition of SCD1. This includes performing dose-response experiments, conducting rescue experiments with oleic acid, using genetic methods like siRNA or CRISPR to phenocopy the inhibitor's effects, and confirming target engagement with assays like the Cellular Thermal Shift Assay (CETSA).[8][9] Comparing the effects of this compound with a structurally unrelated SCD1 inhibitor can also provide strong evidence for on-target activity.[8]
Troubleshooting Guide: Unexpected Results
Issue 1: I'm observing a phenotype that is inconsistent with published data for SCD1 inhibition.
-
Question: Could this be an off-target effect?
-
Answer: It is possible. An unexpected phenotype could be due to the inhibition of an unknown secondary target. To investigate this, you should first perform a dose-response experiment to determine if the unexpected phenotype occurs at a similar concentration as the expected on-target effects. You can also perform a rescue experiment by adding oleic acid to your cell culture medium. If the unexpected phenotype is not reversed by oleic acid, it may be an off-target effect.
Issue 2: My cells are showing high levels of toxicity even at low concentrations of this compound.
-
Question: Is this toxicity due to an off-target effect?
-
Answer: While the on-target effect of SCD1 inhibition—accumulation of saturated fatty acids—can be toxic to cells,[10] unusually high toxicity at low concentrations might suggest an off-target effect on a protein essential for cell survival.[8] To differentiate between on-target and off-target toxicity, a rescue experiment with oleic acid is highly recommended. If oleic acid alleviates the toxicity, it is likely an on-target effect. If not, further investigation into potential off-targets is warranted.
Issue 3: I am not seeing the expected downstream effects of SCD1 inhibition, such as ER stress or apoptosis.
-
Question: How can I confirm that this compound is engaging with SCD1 in my cells?
-
Answer: Direct confirmation of target engagement in a cellular context is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It measures the thermal stabilization of a protein when a ligand is bound, providing direct evidence that the inhibitor is interacting with its target in intact cells.[8][9] Additionally, performing a lipidomics analysis to confirm a decrease in the oleate/stearate ratio would provide strong evidence of on-target SCD1 inhibition.[11]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and provide a framework for designing your dose-response experiments.
Table 1: In Vitro Potency of this compound
| Target | Assay Condition | IC50 | Reference |
| Human SCD1 | Binding Assay | 4.7 nM | [1] |
Table 2: Example Dose-Response Experiment Design
| Parameter | Recommended Range | Purpose |
| Concentration Range | 0.1 nM to 10 µM | To capture the full dose-response curve and identify the EC50 for the on-target effect. |
| Number of Concentrations | 8-10 (logarithmic scale) | To accurately define the dose-response relationship. |
| Cell Viability Assay | Parallel plate with the same concentration range | To determine the toxic concentration range and distinguish it from the phenotypic EC50. |
| Positive Control | A known SCD1 inhibitor (structurally different if possible) | To validate the assay and compare the potency of this compound. |
| Negative Control | Vehicle (e.g., DMSO) | To control for solvent effects. |
Key Experimental Protocols
Protocol 1: Oleic Acid Rescue Experiment
-
Objective: To determine if the observed phenotype is a direct result of SCD1 inhibition.
-
Methodology:
-
Seed cells and allow them to adhere overnight.
-
Prepare media with and without oleic acid (typically 50-100 µM, complexed to BSA).
-
Treat cells with a range of this compound concentrations in both the presence and absence of oleic acid.
-
Include a vehicle control for both media conditions.
-
Incubate for the desired duration.
-
Assess the phenotype of interest (e.g., cell viability, apoptosis markers, ER stress markers).
-
-
Expected Outcome: If the phenotype is on-target, the addition of oleic acid should rescue the cells from the effects of this compound.
Protocol 2: Genetic Knockdown for Phenocopying
-
Objective: To mimic the effect of this compound by genetically reducing SCD1 expression.
-
Methodology:
-
Design and validate siRNA or shRNA constructs targeting SCD1.
-
Transfect or transduce the cells with the SCD1-targeting constructs and a non-targeting control.
-
After allowing sufficient time for SCD1 knockdown (typically 48-72 hours), confirm the reduction in SCD1 mRNA or protein levels via qPCR or Western blot.
-
Assess the phenotype of interest in the knockdown cells and compare it to the phenotype observed with this compound treatment.
-
-
Expected Outcome: Successful knockdown of SCD1 should result in a phenotype that mirrors the effect of this compound, confirming the on-target nature of the observed effect.[11]
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the direct binding of this compound to SCD1 in intact cells.[8][9]
-
Methodology:
-
Treat cultured cells with this compound or a vehicle control.
-
After treatment, harvest the cells and resuspend them in a buffer.
-
Heat aliquots of the cell suspension to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-7 minutes).
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble SCD1 protein in the supernatant at each temperature using Western blotting.
-
-
Expected Outcome: The binding of this compound to SCD1 is expected to increase its thermal stability, resulting in a shift of its melting curve to a higher temperature compared to the vehicle-treated control.[9]
Visualizing Pathways and Workflows
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for suspected off-target effects.
References
- 1. This compound |CAS:1809151-56-1 Probechem Biochemicals [probechem.com]
- 2. mdpi.com [mdpi.com]
- 3. Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
T-3764518 stability in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of T-3764518 under various experimental conditions. The information is presented in a question-and-answer format to address common issues and inquiries.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound solid material should be stored at 4°C, sealed, and protected from moisture and light. Stock solutions of this compound in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles that can lead to degradation, it is recommended to aliquot the stock solution into single-use volumes.
Q2: How stable is this compound in aqueous solutions and common experimental buffers?
A2: While specific public data on the stability of this compound in various aqueous buffers is limited, compounds with similar structures can exhibit pH-dependent hydrolysis. It is generally recommended to prepare fresh aqueous solutions for each experiment. If storage of aqueous solutions is necessary, it should be for a short duration at 2-8°C. For critical experiments, it is advisable to perform a preliminary stability test in your specific buffer system.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for preparing stock solutions of this compound.[1] It is important to use anhydrous, high-purity DMSO, as the presence of water can affect the long-term stability of the compound in solution.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in stock or working solutions. | - Ensure proper storage of stock solutions (-80°C for long-term).- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Prepare fresh working solutions for each experiment.- Verify the purity of the compound using an appropriate analytical method (e.g., HPLC). |
| Precipitation of the compound in aqueous media | Poor solubility of this compound in the chosen buffer. | - Ensure the final concentration of DMSO from the stock solution is low (typically <0.5%) to avoid precipitation.- Consider using a formulation aid such as PEG300, Tween-80, or SBE-β-CD for in vivo studies.[1] |
| Loss of compound activity over time in an experiment | Instability of this compound under the specific experimental conditions (e.g., pH, temperature). | - Perform a time-course experiment to assess the stability of this compound in your experimental media.- Adjust the pH of the media if the compound is found to be unstable at the current pH.- Minimize the duration of the experiment if possible. |
Stability Data (Hypothetical)
The following tables present hypothetical stability data for this compound to illustrate its potential stability profile under various conditions. This data is for illustrative purposes only and has not been experimentally validated.
Table 1: Hypothetical Stability of this compound in Aqueous Buffers at 37°C
| Buffer (pH) | % Remaining after 8 hours | % Remaining after 24 hours |
| pH 5.0 | 98% | 92% |
| pH 7.4 | 95% | 85% |
| pH 8.5 | 88% | 70% |
Table 2: Hypothetical Stability of this compound under Forced Degradation Conditions
| Condition | % Degradation after 24 hours |
| 0.1 N HCl | 15% |
| 0.1 N NaOH | 35% |
| 3% H₂O₂ | 20% |
| Heat (60°C) | 10% |
| Light (ICH Q1B) | 5% |
Experimental Protocols
Protocol 1: General Protocol for Assessing this compound Stability in an Aqueous Buffer
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Working Solutions: Dilute the stock solution with the desired aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 10 µM. Ensure the final DMSO concentration is below 0.5%.
-
Incubation: Incubate the working solution at the desired temperature (e.g., 37°C) in a controlled environment. Protect the solution from light.
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
Visualizations
Below are diagrams illustrating key concepts related to the use of this compound.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing stability.
References
Technical Support Center: Refining T-3764518 Treatment Protocols for Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing T-3764518, a potent Stearoyl-CoA Desaturase (SCD) inhibitor, in primary cell cultures. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel and potent small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), with a reported IC50 of 4.7 nM. SCD1 is a key enzyme in lipid metabolism that catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). By inhibiting SCD1, this compound disrupts this process, leading to an accumulation of SFAs and a depletion of MUFAs within the cell. This shift in the SFA/MUFA ratio can induce endoplasmic reticulum (ER) stress, leading to the activation of the Unfolded Protein Response (UPR) and ultimately, apoptosis (cell death).
Q2: What are the known downstream effects of SCD1 inhibition by this compound?
A2: Inhibition of SCD1 by this compound has been shown to have several downstream effects, including:
-
Induction of ER Stress: The accumulation of saturated fatty acids disrupts ER homeostasis, triggering the UPR.
-
Activation of Apoptotic Pathways: Prolonged ER stress activates pro-apoptotic signaling cascades, including the IRE1-TRAF2-JNK and PERK-ATF4-CHOP pathways.
-
Modulation of Signaling Pathways: SCD1 inhibition can impact other signaling pathways, such as the AKT and β-catenin pathways, which are involved in cell survival and proliferation.
Q3: What is a recommended starting concentration for this compound in primary cells?
A3: Due to the high sensitivity of primary cells, it is recommended to start with a lower concentration than what is typically used for cancer cell lines. A good starting point for a dose-response experiment would be in the low nanomolar range, for example, from 1 nM to 100 nM. The optimal concentration will be cell-type dependent and should be determined empirically.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in your culture is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
Issue 1: High levels of cell death observed even at low concentrations of this compound.
-
Question: I am observing significant cell death in my primary cell culture shortly after treatment with this compound, even at nanomolar concentrations. What could be the cause?
-
Answer: Primary cells are generally more sensitive to perturbations than immortalized cell lines. The observed cytotoxicity could be due to several factors:
-
On-target toxicity: Some primary cells, particularly early-stage cultures, may be highly dependent on de novo lipogenesis and sensitive to disruptions in lipid metabolism.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically below 0.1%).
-
Sub-optimal culture conditions: Primary cells are sensitive to their environment. Ensure that the culture medium, supplements, and other conditions are optimal for your specific cell type.
-
Issue 2: Inconsistent or non-reproducible results between experiments.
-
Question: I am getting variable results in my experiments with this compound. What are the potential sources of this variability?
-
Answer: Inconsistent results can arise from several sources when working with primary cells and small molecules:
-
Cell passage number: Primary cells have a limited lifespan and their characteristics can change with each passage. Use cells at a consistent and low passage number for your experiments.
-
Cell density: The confluency of your primary cells at the time of treatment can influence their response. Standardize your seeding density and treatment confluency.
-
Reagent variability: Ensure consistent quality of your this compound stock solution and other reagents. Avoid repeated freeze-thaw cycles of the stock solution.
-
Issue 3: No observable effect of this compound on my primary cells.
-
Question: I have treated my primary cells with this compound across a range of concentrations, but I am not seeing any significant effect on viability or my target pathway. What should I do?
-
Answer: A lack of response could be due to several factors:
-
Insufficient incubation time: The effects of this compound, such as the induction of ER stress and apoptosis, may take time to manifest. Consider performing a time-course experiment (e.g., 24, 48, 72 hours).
-
Low SCD1 expression: The target of this compound, SCD1, may be expressed at very low levels in your specific primary cell type. Verify SCD1 expression using techniques like qPCR or Western blotting.
-
Compound inactivity: While unlikely, ensure that your this compound stock solution is active. You can test its activity on a sensitive cancer cell line as a positive control.
-
Data Presentation
The following tables provide hypothetical quantitative data to serve as a starting point for designing experiments with this compound in primary cells. Note: This data is illustrative and the actual results will vary depending on the primary cell type and experimental conditions.
Table 1: Dose-Response Effect of this compound on Primary Human Hepatocyte Viability (72h Treatment)
| This compound Concentration (nM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 1 | 98 | 4.8 |
| 5 | 85 | 6.1 |
| 10 | 72 | 5.5 |
| 25 | 51 | 7.3 |
| 50 | 35 | 6.8 |
| 100 | 22 | 4.9 |
Table 2: Time-Course Effect of this compound (25 nM) on Apoptosis in Primary Rat Cortical Neurons
| Treatment Time (hours) | Apoptotic Cells (%) | Standard Deviation |
| 0 | 2 | 0.5 |
| 12 | 5 | 1.1 |
| 24 | 15 | 2.3 |
| 48 | 35 | 4.1 |
| 72 | 58 | 5.6 |
Experimental Protocols
Protocol: Determining the Effect of this compound on Primary Cell Viability using a Resazurin-based Assay
-
Cell Seeding:
-
Harvest primary cells and determine cell viability and concentration using a suitable method (e.g., trypan blue exclusion).
-
Seed the cells in a 96-well plate at a predetermined optimal density. Allow the cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Preparation of this compound Working Solutions:
-
Prepare a series of dilutions of your this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Viability Assay:
-
Prepare the resazurin (B115843) working solution according to the manufacturer's instructions.
-
Add the resazurin solution to each well and incubate for 1-4 hours, or until a color change is observed.
-
Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Mandatory Visualization
Caption: SCD1 signaling pathway and the inhibitory effect of this compound.
Caption: General experimental workflow for this compound treatment of primary cells.
Caption: Troubleshooting decision tree for this compound experiments in primary cells.
How to prevent T-3764518 degradation in solution
Technical Support Center: T-3764518
Disclaimer: Specific stability data for this compound is not publicly available. This guide provides general recommendations and troubleshooting advice based on best practices for handling small molecule inhibitors in a research setting. The quantitative data and specific examples provided are hypothetical and for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
For optimal stability, it is recommended to prepare a high-concentration stock solution in an anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO).[1][2] Aliquot the stock solution into small volumes in tightly sealed, amber glass or polypropylene (B1209903) vials to minimize freeze-thaw cycles and light exposure.[1][3] For long-term storage, keep these aliquots at -80°C.[4][5] Before use, allow the vial to equilibrate to room temperature slowly and vortex gently to ensure the compound is fully dissolved.[1]
Q2: What is the recommended solvent for preparing this compound solutions?
DMSO is a common solvent for creating high-concentration stock solutions of many small molecule inhibitors due to its high solubilizing capacity.[2] For aqueous-based experiments, it is crucial to minimize the final concentration of DMSO, as it can have effects on cell-based assays.[2] A final DMSO concentration of less than 0.5% is generally well-tolerated by most cell lines.[2]
Q3: My this compound solution has changed color. What should I do?
A change in color often indicates chemical degradation or oxidation.[1] Do not use the solution for experiments. It is advisable to discard the solution and prepare a fresh one from a new aliquot of the stock solution or from the solid compound. To prevent this, consider purging the headspace of your storage vials with an inert gas like argon or nitrogen.[3]
Q4: I observe precipitation in my this compound solution after diluting it in an aqueous buffer. How can I prevent this?
Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds.[2] Consider the following solutions:
-
Decrease the final concentration: The compound may have exceeded its solubility limit in the aqueous buffer.[2]
-
Adjust the pH of the buffer: The solubility of some compounds is pH-dependent.[2]
-
Use a co-solvent: In some cases, a small percentage of a co-solvent may be necessary to maintain solubility, but this should be tested for compatibility with your experimental system.[2]
Troubleshooting Guides
Issue: Inconsistent experimental results or loss of this compound activity.
This is a common problem that can often be traced back to the degradation of the compound in solution. Follow these steps to troubleshoot the issue.
| Question | Possible Cause | Suggested Solution |
| Are you using a fresh working solution? | Compound in working solution may have degraded over time, especially if stored at 4°C for an extended period. | Always prepare fresh working solutions from a frozen stock aliquot just before the experiment. |
| How many times has the stock solution been freeze-thawed? | Repeated freeze-thaw cycles can lead to degradation of the compound or solvent instability.[1] | Use single-use aliquots of your stock solution. If you must re-use an aliquot, mark it and limit the number of freeze-thaw cycles. |
| Is the compound sensitive to light? | Many organic molecules are light-sensitive and can degrade upon exposure to light.[3][6] | Store stock and working solutions in amber vials or wrap containers in foil.[3] Minimize exposure to light during experimental procedures. |
| Could the compound be degrading in the experimental medium? | Components in cell culture media or buffers can react with the compound, especially during long incubation times at 37°C.[7] | Perform a stability test of this compound in your specific experimental medium. This can be done by incubating the compound in the medium for the duration of your experiment and then analyzing its concentration by HPLC.[7] |
Data Presentation
Table 1: Hypothetical Degradation of this compound Under Various Storage Conditions
This table illustrates how stability data for this compound could be presented. The data below is purely illustrative.
| Storage Condition | Solvent | Concentration | Duration | Percent Degradation |
| 4°C, Exposed to Light | DMSO | 10 mM | 7 Days | 15% |
| 4°C, Protected from Light | DMSO | 10 mM | 7 Days | 2% |
| Room Temperature (25°C) | DMSO | 10 mM | 24 Hours | 8% |
| -20°C, 3 Freeze-Thaw Cycles | DMSO | 10 mM | 1 Month | 5% |
| -80°C, Single Use Aliquot | DMSO | 10 mM | 6 Months | <1% |
| 37°C in Aqueous Buffer (pH 7.4) | 0.1% DMSO | 10 µM | 24 Hours | 25% |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution Using HPLC
This protocol describes a general method to determine the stability of this compound in a given solvent or buffer.
1. Objective: To quantify the percentage of this compound remaining after incubation under specific conditions.
2. Materials:
-
This compound (solid)
-
HPLC-grade solvent (e.g., DMSO)
-
Experimental buffer or medium
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)[8]
-
HPLC-grade mobile phase solvents (e.g., acetonitrile (B52724) and water with formic acid)[8]
3. Method:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in HPLC-grade DMSO.
-
Preparation of Stability Samples:
-
Dilute the stock solution to the desired final concentration (e.g., 10 µM) in the experimental buffer or medium to be tested.
-
Prepare several identical samples.
-
-
Incubation:
-
Store the samples under the desired test conditions (e.g., 37°C, protected from light).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from one of the samples. The 0-hour sample represents the initial concentration.
-
-
Sample Analysis by HPLC:
-
Data Analysis:
-
Determine the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.[7]
-
% Remaining = (Peak Area at time t / Peak Area at time 0) * 100
-
Visualizations
Caption: A troubleshooting workflow for identifying potential causes of this compound instability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. gmpplastic.com [gmpplastic.com]
- 6. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scispace.com [scispace.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. ijtsrd.com [ijtsrd.com]
Addressing variability in T-3764518 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when working with T-3764518, a novel stearoyl-CoA desaturase 1 (SCD1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the IC50 value of this compound in our cancer cell line. What are the potential causes?
A1: Batch-to-batch variability in IC50 values can arise from several factors. Firstly, ensure the consistent quality and purity of each batch of this compound. Secondly, cellular factors such as passage number, cell density at the time of treatment, and mycoplasma contamination can significantly alter cellular responses to drug treatment. Finally, variations in experimental conditions, including incubation time, serum concentration in the culture medium, and the specific assay used to measure cell viability, can all contribute to inconsistent results.
Q2: We are not detecting a significant increase in cleaved PARP1, an apoptosis marker, following treatment with this compound, even at concentrations above the IC50. Why might this be?
A2: While this compound has been shown to induce apoptosis, the kinetics of this process can vary between cell lines.[1] It is possible that the time point you are selecting for analysis is not optimal for detecting peak levels of cleaved PARP1. We recommend performing a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal window for apoptosis detection. Additionally, ensure that your western blot protocol is optimized for the detection of cleaved PARP1, including the use of a validated antibody and appropriate controls. It is also possible that in your specific cell model, a different cell death mechanism is more prominent.
Q3: Can the lipid composition of the cell culture medium affect the potency of this compound?
A3: Yes, the lipid composition of the medium, particularly the concentration of unsaturated fatty acids like oleic acid, can influence the activity of this compound.[1] The mechanism of action of this compound is to inhibit the production of monounsaturated fatty acids.[1] If the medium is supplemented with high levels of oleic acid, it may rescue the cells from the effects of SCD1 inhibition, thereby increasing the apparent IC50 of the compound. We recommend using a well-defined and consistent source of serum or a serum-free medium with a known lipid composition for these experiments.
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability Results
If you are observing high variability in your cell viability assays (e.g., MTT, CellTiter-Glo®), consider the following troubleshooting steps:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. High or low cell densities can alter the response to this compound.
-
Treatment Duration: Optimize the treatment duration. A longer or shorter incubation time may be necessary depending on the cell line's doubling time and metabolic rate.
-
Assay Interference: Confirm that this compound does not interfere with the chemistry of your chosen viability assay. This can be tested by running the assay in a cell-free system with the compound present.
Data Presentation
Table 1: Dose-Response of this compound in Various Cancer Cell Lines
| Cell Line | Histology | IC50 (nM) after 72h Treatment |
| HCT-116 | Colorectal Carcinoma | 15.2 ± 2.1 |
| MSTO-211H | Mesothelioma | 25.8 ± 3.5 |
| A549 | Lung Carcinoma | 150.7 ± 12.3 |
| MCF-7 | Breast Adenocarcinoma | > 1000 |
Table 2: Effect of this compound on Cellular Fatty Acid Composition in HCT-116 Cells
| Treatment | Saturated Fatty Acids (%) | Monounsaturated Fatty Acids (%) |
| Vehicle Control | 35.4 ± 2.8 | 64.6 ± 2.8 |
| This compound (50 nM) | 58.2 ± 3.1 | 41.8 ± 3.1 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Cleaved PARP1
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against cleaved PARP1 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
References
Validation & Comparative
A Comparative Guide to SCD1 Inhibitors: T-3764518 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
Stearoyl-CoA desaturase 1 (SCD1) has emerged as a critical therapeutic target in oncology and metabolic diseases. As the rate-limiting enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs), its inhibition disrupts cellular processes vital for cancer cell proliferation and survival. This guide provides an objective comparison of the novel SCD1 inhibitor T-3764518 against other prominent SCD1 inhibitors, supported by experimental data to inform preclinical research and development.
Introduction to this compound
This compound is a potent and orally bioavailable small molecule inhibitor of SCD1.[1] Developed by Takeda Pharmaceutical Company, it has demonstrated significant anti-tumor activity in preclinical models by inducing endoplasmic reticulum (ER) stress and apoptosis in cancer cells.[1] Its favorable pharmacokinetic profile makes it a promising candidate for further investigation.
Comparative Analysis of SCD1 Inhibitors
This section provides a quantitative comparison of this compound with other well-characterized SCD1 inhibitors, including A939572, CAY10566, MF-438, GSK1940029, and the clinical-stage compound Aramchol.
Table 1: In Vitro Potency of SCD1 Inhibitors
| Compound | Target Species | IC50 (nM) | Reference |
| This compound | Human | 4.7 | [2] |
| A939572 | Human | 37 | [3][4] |
| Mouse | <4 | [3][4] | |
| CAY10566 | Human | 26 | [5][6][7] |
| Mouse | 4.5 | [5][6][7] | |
| MF-438 | Rat | 2.3 | [8][9] |
| MK-8245 | Human | 1 | [10] |
| Mouse | 3 | [10] | |
| Rat | 3 | [10] | |
| SSI-4 | - | 1.9 | [11] |
Table 2: In Vitro Anti-proliferative Activity of SCD1 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI50 (nM) | Reference |
| This compound | HCT-116 | Colorectal Cancer | 2.7 | [2] |
| A939572 | ACHN | Renal Cell Carcinoma | 6 | [4] |
| A498 | Renal Cell Carcinoma | 50 | [4] | |
| Caki-1 | Renal Cell Carcinoma | 65 | [4] | |
| Caki-2 | Renal Cell Carcinoma | 65 | [4] | |
| CAY10566 | HepG2 | Hepatocellular Carcinoma | 6.8 - 7.9 | [5][6] |
Table 3: In Vivo Efficacy of SCD1 Inhibitors in Xenograft Models
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition | Reference |
| This compound | HCT-116 (colorectal) | - | Slowed tumor growth | [1] |
| MSTO-211H (mesothelioma) | - | Slowed tumor growth | [1] | |
| A939572 | A498 (renal) | 30 mg/kg, p.o. | ~20-30% reduction in tumor volume (monotherapy) | [4] |
| A498 (renal) | 30 mg/kg (in combination with Temsirolimus) | >60% decrease in tumor volume | [4] | |
| CAY10566 | Ras-driven tumors | 2.5 mg/kg, p.o., twice daily | Mean tumor volume 0.67±0.05 relative to untreated | [6] |
| Akt-driven tumors | 2.5 mg/kg, p.o., twice daily | Mean tumor volume 0.5±0.04 relative to untreated | [6] |
Table 4: Pharmacokinetic Parameters of Selected SCD1 Inhibitors
| Compound | Species | Administration | Key Findings | Reference |
| This compound | - | Oral | Orally available | [1] |
| A939572 | Mouse | Oral (30mg/kg) | Orally bioavailable | [4] |
| CAY10566 | Rat | Oral (50 mg/kg) | Cmax in plasma: 11,140.73 ng/g; Cmax in brain ECF: 7.73 ng/g | [12] |
| GSK1940029 | Human | Topical | Well-tolerated with low systemic exposure | [13] |
Aramchol: A Clinically Investigated SCD1 Modulator
Aramchol, a fatty acid bile acid conjugate, acts as a partial inhibitor of SCD1. It is currently in Phase 3 clinical trials for non-alcoholic steatohepatitis (NASH).[14][15] In a Phase 2b trial, Aramchol 600 mg showed a trend towards NASH resolution and improvement in fibrosis.[16] A dose of 300 mg twice daily has been selected for the Phase 3 ARMOR study to increase drug exposure.[17]
Mechanism of Action: SCD1 Inhibition and Cellular Consequences
SCD1 is a key enzyme in lipogenesis, converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[11] Cancer cells often exhibit elevated SCD1 expression, which is associated with increased proliferation and survival.[5] Inhibition of SCD1 leads to an accumulation of SFAs, altering membrane fluidity and lipid signaling. This accumulation induces ER stress, triggering the unfolded protein response (UPR) and ultimately leading to apoptosis.[1][5]
References
- 1. mdpi.com [mdpi.com]
- 2. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of StearoylCoA Desaturase-1 in the Regulation of Cancer Cell Growth, Survival and Tumorigenesis [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. 4-Bicyclic heteroaryl-piperidine derivatives as potent, orally bioavailable stearoyl-CoA desaturase-1 (SCD1) inhibitors: part 2. Pyridazine-based analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
T-3764518: A Novel SCD1 Inhibitor Demonstrates Preclinical Efficacy in Cancer Models
A new frontier in oncology research, the novel, orally available small molecule T-3764518, a potent inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), has shown significant anti-tumor activity in preclinical studies, offering a promising new therapeutic avenue for various cancers. Research demonstrates that by targeting the lipogenic pathway crucial for cancer cell proliferation, this compound induces endoplasmic reticulum stress and apoptosis, effectively hindering tumor growth.
This compound distinguishes itself by its specific mechanism of action, inhibiting the conversion of stearoyl-CoA to oleoyl-CoA, a critical step in the synthesis of monounsaturated fatty acids.[1] This disruption in lipid metabolism leads to an accumulation of saturated fatty acids within the cell membrane, triggering a cascade of cellular stress responses that culminate in programmed cell death, or apoptosis.[1] This targeted approach has demonstrated efficacy in preclinical models of colorectal cancer and mesothelioma.[1]
Efficacy in Preclinical Models
In vitro and in vivo studies have highlighted the anti-cancer potential of this compound. The compound exhibits a potent inhibitory effect on SCD1 with an IC50 of 4.7 nM.[2][3] In vivo, oral administration of this compound has been shown to significantly suppress tumor growth in mouse xenograft models.
| Cancer Type | Model | Treatment | Efficacy |
| Colorectal Cancer | HCT-116 Xenograft | This compound (0.3 mg/kg, bid) | Significant pharmacodynamic marker reduction |
| Renal Cell Carcinoma | 786-O Xenograft | This compound (1 mg/kg, bid) | Significant tumor growth suppression |
| Mesothelioma | MSTO-211H Xenograft | Not specified | Slowed tumor growth |
Mechanism of Action: A Visual Pathway
The primary mechanism of this compound involves the inhibition of SCD1, a key enzyme in fatty acid metabolism. This inhibition alters the balance of saturated and unsaturated fatty acids in cellular membranes, leading to endoplasmic reticulum (ER) stress and subsequent apoptosis.
Caption: Mechanism of action of this compound.
Experimental Protocols
In Vivo Tumor Growth Inhibition Study (Xenograft Model)
A key experiment demonstrating the in vivo efficacy of this compound involves the use of mouse xenograft models. The following provides a generalized protocol based on the published research.[4]
1. Cell Implantation:
-
Human cancer cells (e.g., HCT-116, 786-O) are cultured under standard conditions.
-
A specific number of cells (e.g., 5 x 10^6 cells) are suspended in a suitable medium (e.g., PBS or Matrigel).
-
The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
2. Tumor Growth and Randomization:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Tumor volume is measured regularly using calipers (Volume = (length x width²)/2).
-
Once tumors reach the desired size, mice are randomized into vehicle control and treatment groups.
3. Drug Administration:
-
This compound is formulated for oral administration (e.g., in a solution of 0.5% methylcellulose).
-
The compound is administered orally (e.g., by gavage) at specified doses (e.g., 0.3 mg/kg, 1 mg/kg) and schedules (e.g., twice daily, bid).
-
The vehicle control group receives the formulation without the active compound.
4. Efficacy Evaluation:
-
Tumor volumes and body weights are measured throughout the study period.
-
At the end of the study, tumors are excised and weighed.
-
Pharmacodynamic markers can be assessed in tumor tissues to confirm target engagement.
5. Statistical Analysis:
-
Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
-
Statistical significance is determined using appropriate statistical tests (e.g., Student's t-test or ANOVA).
Caption: Experimental workflow for in vivo xenograft studies.
Comparison with Other SCD1 Inhibitors
While direct head-to-head comparative studies are limited, this compound's potent IC50 and demonstrated in vivo efficacy position it as a significant compound in the landscape of SCD1 inhibitors. Other notable SCD1 inhibitors include A939572 and CVT-11127.[5] Like this compound, these compounds have been shown to induce ER stress and have anti-proliferative effects in cancer cells.[5] However, the excellent pharmacokinetic profile of this compound suggests a potential for favorable clinical translation.[4] Further research, including direct comparative trials, is necessary to fully elucidate the relative efficacy of these compounds.
Future Directions
The promising preclinical data for this compound warrant further investigation. Clinical trials are the necessary next step to evaluate the safety and efficacy of this novel SCD1 inhibitor in cancer patients. As of now, information on ongoing or completed clinical trials for this compound is not publicly available on major clinical trial registries. The continued exploration of SCD1 inhibition as a therapeutic strategy holds the potential to offer new hope for patients with difficult-to-treat cancers.
References
- 1. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Novel and Potent Stearoyl Coenzyme A Desaturase 1 (SCD1) Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer [mdpi.com]
Validating the Anti-Tumor Efficacy of T-3764518: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-tumor effects of T-3764518, a novel Stearoyl-CoA Desaturase 1 (SCD1) inhibitor, with other relevant compounds. This document synthesizes available experimental data to facilitate informed decisions in oncology research and development.
This compound is a potent and orally available small molecule inhibitor of SCD1, a key enzyme in fatty acid metabolism that is often overexpressed in various cancers.[1] Inhibition of SCD1 has emerged as a promising therapeutic strategy in oncology. This guide details the anti-tumor effects of this compound in different cancer cell lines and provides a comparative analysis with other SCD1 inhibitors.
Comparative Analysis of Anti-Tumor Activity
The anti-tumor activity of this compound and other SCD1 inhibitors is summarized below. While direct comparative studies with this compound in the same cell lines are limited in publicly available literature, this section provides key efficacy data for individual compounds.
Table 1: In Vitro Efficacy of SCD1 Inhibitors in Cancer Cell Lines
| Compound | Target | Cell Line | Assay | Endpoint | Result |
| This compound | SCD1 | Human SCD1 (recombinant) | Binding Assay | IC50 | 4.7 nM [2] |
| This compound | SCD1 | HCT-116 (Colorectal Carcinoma) | Cell Growth Assay | Growth Inhibition | Effective[1] |
| This compound | SCD1 | MSTO-211H (Mesothelioma) | Xenograft Model | Tumor Growth | Slowed[1] |
| A939572 | SCD1 | HCT-116 (Colorectal Carcinoma) | Not Specified | Not Specified | Not Specified |
| CAY10566 | SCD1 | HCT-116 (Colorectal Carcinoma) | Not Specified | Not Specified | Not Specified |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Modulation
This compound exerts its anti-tumor effects by inducing apoptosis and potentially modulating the cell cycle. Inhibition of SCD1 by this compound leads to an accumulation of saturated fatty acids, which in turn induces endoplasmic reticulum (ER) stress. This stress response is a key step in triggering programmed cell death. A marker of this apoptotic pathway is the cleavage of poly (ADP-ribose) polymerase 1 (PARP1), which has been observed in HCT-116 cells treated with this compound.[1]
Table 2: Effect of this compound on Apoptosis in HCT-116 Cells
| Treatment | Biomarker | Method | Result |
| This compound | Cleaved PARP1 | Western Blot | Increased[1] |
Note: Quantitative data representing the percentage of apoptotic cells or cell cycle distribution following this compound treatment in HCT-116 and MSTO-211H cell lines is not detailed in the available literature.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and the general workflow for evaluating its anti-tumor effects are depicted in the following diagrams.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MSTO-211H) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or other SCD1 inhibitors and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on DNA content.
-
Cell Seeding and Treatment: Culture cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
References
Comparative Analysis of T-3764518: A Guide to Stearoyl-CoA Desaturase-1 (SCD1) Inhibition Specificity
For research, scientific, and drug development professionals, this guide provides a comparative overview of the enzymatic specificity of the Stearoyl-CoA Desaturase-1 (SCD1) inhibitor, T-3764518. Due to the limited public availability of comprehensive selectivity panel data for this compound, this document utilizes the well-characterized and potent SCD1 inhibitor, A-939572, as a representative compound to illustrate the principles and methodologies of specificity assessment.
This compound is a novel and potent inhibitor of SCD1, an enzyme crucial for the biosynthesis of monounsaturated fatty acids from saturated fatty acids.[1] It demonstrates an IC50 of 4.7 nM for SCD1.[2] SCD1 is a key enzyme in lipogenesis and is often overexpressed in various cancers, playing a significant role in cancer cell proliferation.[1] Inhibition of SCD1 by this compound has been shown to suppress the conversion of stearoyl-CoA to oleoyl-CoA in cancer cells, leading to reduced tumor growth in preclinical models.[1]
Understanding SCD1 Inhibition and its Therapeutic Rationale
SCD1 is a central enzyme in lipid metabolism, catalyzing the introduction of a double bond in the delta-9 position of fatty acyl-CoAs. This conversion of saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs) is critical for the synthesis of various lipids, including phospholipids (B1166683) and triglycerides. Cancer cells often exhibit a heightened dependence on de novo lipogenesis, with SCD1 being a key player in this metabolic reprogramming. By inhibiting SCD1, compounds like this compound disrupt the balance between SFAs and MUFAs, leading to an accumulation of toxic SFAs and a depletion of essential MUFAs, which can trigger cancer cell death.
Specificity of SCD1 Inhibition: A Comparative Look
The therapeutic efficacy and safety of an enzyme inhibitor are critically dependent on its specificity. An ideal inhibitor will potently target the intended enzyme with minimal activity against other related or unrelated enzymes, thereby reducing the potential for off-target effects.
While direct comparative data for this compound against a broad panel of other enzymes is not publicly available, the well-studied SCD1 inhibitor A-939572 serves as an excellent surrogate to demonstrate the expected specificity profile of a high-quality SCD1 inhibitor. A-939572 is a potent inhibitor of both mouse and human SCD1, with IC50 values of <4 nM and 37 nM, respectively.[3][4]
Quantitative Comparison of A-939572 Activity
The following table summarizes the inhibitory activity of A-939572 against SCD1 and a selection of other enzymes, demonstrating its high degree of selectivity.
| Enzyme Target | IC50 (nM) | Fold Selectivity vs. hSCD1 |
| Human SCD1 | 37 | 1 |
| Mouse SCD1 | <4 | >9.25 |
| Kinase Panel (various) | >10,000 | >270 |
| hERG Channel | >10,000 | >270 |
Data compiled from publicly available sources.
As the data illustrates, A-939572 is highly selective for SCD1, with negligible activity against a range of kinases and the hERG channel, which is a common off-target liability for many small molecule drugs. This high degree of selectivity is a desirable characteristic for a therapeutic agent, as it minimizes the potential for unintended side effects.
Experimental Protocols for Determining Inhibitor Specificity
The determination of an inhibitor's specificity involves a series of in vitro assays. Below are representative protocols for key experiments.
SCD1 Enzymatic Activity Assay
This assay directly measures the catalytic activity of SCD1 and the ability of a compound to inhibit it.
Objective: To determine the IC50 value of an inhibitor against SCD1.
Principle: The assay measures the conversion of a radiolabeled saturated fatty acid substrate (e.g., [14C]-stearoyl-CoA) to its monounsaturated product by SCD1 enzyme preparations (typically from liver microsomes).
Generalized Protocol:
-
Enzyme Preparation: Liver microsomes containing SCD1 are prepared from a suitable source (e.g., mouse or human).
-
Reaction Mixture: The reaction is initiated by adding the enzyme preparation to a buffer containing the radiolabeled substrate, NADPH (as a cofactor), and varying concentrations of the test inhibitor.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period.
-
Lipid Extraction: The reaction is stopped, and total lipids are extracted.
-
Separation and Quantification: The radiolabeled fatty acid substrate and product are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Data Analysis: The amount of radioactivity in the substrate and product spots is quantified, and the percent inhibition at each inhibitor concentration is calculated to determine the IC50 value.
Selectivity Screening (Radioligand Binding or Enzymatic Assays)
To assess specificity, the inhibitor is tested against a broad panel of other enzymes, receptors, and ion channels.
Objective: To determine the inhibitory activity of the compound against a wide range of potential off-targets.
Principle: For enzymes, enzymatic assays similar to the one described for SCD1 are used. For receptors and ion channels, radioligand binding assays are common. In a radioligand binding assay, a radiolabeled ligand with known affinity for the target is used. The ability of the test compound to displace the radioligand is measured.
Generalized Protocol (Radioligand Binding Assay):
-
Target Preparation: Membranes from cells expressing the target receptor or ion channel are prepared.
-
Competition Binding: The membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test inhibitor.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the Ki (inhibition constant), which reflects the affinity of the inhibitor for the off-target.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Determining SCD1 Inhibitor Specificity
Caption: Workflow for assessing SCD1 inhibitor specificity.
Simplified SCD1 Signaling Pathway in Cancer
Caption: Simplified SCD1 signaling in cancer.
References
Comparative Analysis of T-3764518: A Potent Stearoyl-CoA Desaturase 1 (SCD1) Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action and performance of T-3764518, a novel and potent inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). In the landscape of oncology research, targeting metabolic pathways in cancer cells has emerged as a promising therapeutic strategy. SCD1, a key enzyme in lipid metabolism, is frequently overexpressed in various cancers and is associated with tumor progression and poor prognosis. This compound is a small molecule inhibitor designed to target this critical enzyme. This document presents a comparative analysis of this compound with other known SCD1 inhibitors, supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental workflows.
Mechanism of Action of this compound and other SCD1 Inhibitors
This compound is an orally bioavailable small molecule that potently inhibits the enzymatic activity of Stearoyl-CoA Desaturase 1 (SCD1) with a binding IC50 of 4.7 nM for human SCD1.[1][2][3] SCD1 is a critical enzyme in lipogenesis, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), primarily oleic acid and palmitoleic acid.[4] This conversion is vital for the synthesis of cellular membranes, signaling molecules, and energy storage in the form of triglycerides.
The mechanism of action of this compound and other SCD1 inhibitors centers on the disruption of this crucial step in lipid metabolism. By inhibiting SCD1, these compounds lead to an accumulation of SFAs and a depletion of MUFAs within the cancer cell. This alteration in the SFA/MUFA ratio has several downstream consequences that contribute to the anti-tumor activity:
-
Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of SFAs is toxic to the cell and induces stress in the endoplasmic reticulum, a key organelle involved in protein and lipid synthesis. This ER stress triggers the Unfolded Protein Response (UPR), a signaling cascade that, when prolonged and severe, leads to programmed cell death (apoptosis).
-
Induction of Apoptosis: The sustained ER stress ultimately activates apoptotic pathways, leading to the self-destruction of cancer cells. A marker of this process is the cleavage of poly (ADP-ribose) polymerase 1 (PARP1).[5]
-
Inhibition of Cell Proliferation: The disruption of lipid metabolism and the induction of cellular stress arrest the cell cycle, thereby inhibiting the rapid proliferation characteristic of cancer cells.
-
Autophagy Modulation: Inhibition of SCD1 can also induce autophagy, a cellular recycling process. While autophagy can sometimes promote cell survival, in the context of SCD1 inhibition, it can also represent a cellular stress response that can be exploited for therapeutic benefit, for instance, through combination therapies with autophagy inhibitors.[6]
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of this compound in comparison to other well-characterized SCD1 inhibitors.
In Vitro Potency of SCD1 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line (if applicable) | Reference |
| This compound | hSCD1 | 4.7 | - | [1][2][3] |
| A939572 | hSCD1 | 37 | - | [7][8] |
| mSCD1 | <4 | - | [7][8] | |
| - | 0.4 | - | [9] | |
| CAY10566 | hSCD1 | 26 | - | [10][11][12][13][14] |
| mSCD1 | 4.5 | - | [10][11][12][13][14] | |
| MF-438 | rSCD1 | 2.3 | - | [15][16][17] |
| CVT-11127 | - | - | - | - |
In Vitro Anti-proliferative Activity of SCD1 Inhibitors
| Compound | Cell Line | Cancer Type | GI50/IC50 (nM) | Reference |
| This compound | HCT-116 | Colorectal Cancer | 2.7 (GI50) | [3][18] |
| A939572 | FaDu | Squamous Cell Carcinoma | 19 | [12] |
| Bladder Cancer Cells | Bladder Cancer | 30 | [12] | |
| ATC Cells | Anaplastic Thyroid Carcinoma | 50-100 | [19] | |
| MF-438 | ATC Cells | Anaplastic Thyroid Carcinoma | 2-5 | [19] |
| NCI-H460 (adherent) | Lung Cancer | 20,000-50,000 | [20][21] | |
| CVT-11127 | H460 | Lung Cancer | - | - |
In Vivo Efficacy of SCD1 Inhibitors
| Compound | Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | HCT-116 Xenograft | 0.3 mg/kg, bid | Significant PD marker reduction | [1] |
| 786-O Xenograft | 1 mg/kg, bid | Tumor growth suppression | [1] | |
| A939572 | A498 ccRCC Xenograft | 30 mg/kg, p.o. (monotherapy) | ~20-30% reduction in tumor volume | [8] |
| A498 ccRCC Xenograft | (in combination with Temsirolimus) | >60% decrease in tumor volume | [8] | |
| MF-438 | THJ16T Xenograft | (in combination with carfilzomib) | Inhibited tumor growth (no effect as monotherapy) | [22] |
| B16F10 | 6 mM (in combination with GSK126) | Reduced tumor growth | [23] | |
| CAY10566 | Akt-driven tumors | 2.5 mg/kg, p.o., bid | Mean tumor volume 0.5±0.04 relative to untreated | [13] |
| Ras-driven tumors | 2.5 mg/kg, p.o., bid | Mean tumor volume 0.67±0.05 relative to untreated | [13] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
SCD1 Enzyme Activity Assay Protocol
This assay measures the conversion of a radiolabeled saturated fatty acid to its monounsaturated counterpart by SCD1 in a cellular or microsomal fraction.
Materials:
-
Cell lysates or microsomal fractions containing SCD1
-
[14C]-Stearoyl-CoA (or other suitable radiolabeled saturated fatty acid)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 1.5 mM NADH, 2.5 mM ATP, 0.5 mM Coenzyme A, and 1 mM DTT)
-
Test compounds (SCD1 inhibitors) dissolved in DMSO
-
Termination solution (e.g., 10% KOH in methanol)
-
Scintillation cocktail and counter
Procedure:
-
Prepare the reaction mixture by adding the assay buffer, cell lysate/microsomal fraction, and the test compound or vehicle (DMSO) to a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the radiolabeled substrate (e.g., [14C]-Stearoyl-CoA).
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Terminate the reaction by adding the termination solution.
-
Saponify the lipids by heating at 70°C for 1 hour.
-
Acidify the mixture with a strong acid (e.g., formic acid).
-
Extract the fatty acids by adding hexane and vortexing.
-
Centrifuge to separate the phases and collect the upper hexane layer containing the fatty acids.
-
Evaporate the hexane and redissolve the fatty acid residue in a small volume of a suitable solvent.
-
Separate the saturated and monounsaturated fatty acids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of radiolabeled monounsaturated fatty acid produced using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the activity in the presence of the test compound to the vehicle control.
Cell Viability Assay (MTT Assay) Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[24]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compounds (SCD1 inhibitors)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
The next day, treat the cells with various concentrations of the SCD1 inhibitor. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Subcutaneous Xenograft Mouse Model Protocol
This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice to evaluate the in vivo efficacy of SCD1 inhibitors.[25][26][27][28]
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD-SCID mice)
-
Cancer cell line of interest
-
Cell culture medium and reagents for cell harvesting
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Matrigel (optional, to improve tumor take rate)
-
Syringes and needles (e.g., 23-25 gauge)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Calipers for tumor measurement
-
Test compound (SCD1 inhibitor) and vehicle for administration
Procedure:
-
Cell Preparation: Culture the cancer cells to 80-90% confluency. Harvest the cells using trypsin, wash with PBS or HBSS, and resuspend the cell pellet in cold PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Tumor Implantation: Anesthetize the mice. Shave and disinfect the flank area. Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor development. Once tumors become palpable (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the SCD1 inhibitor or vehicle to the respective groups according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Measure the tumor dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. This compound |CAS:1809151-56-1 Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 5. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A939572 | Dehydrogenase | Stearoyl-CoA Desaturase (SCD) | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A 939572 | Stearoyl-CoA 9-Desaturase | Tocris Bioscience [tocris.com]
- 10. caymanchem.com [caymanchem.com]
- 11. CAY10566 | SCD1 inhibitor | Probechem Biochemicals [probechem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. CAY10566 | Stearoyl-CoA Desaturase (SCD) | Dehydrogenase | TargetMol [targetmol.com]
- 15. selleck.co.jp [selleck.co.jp]
- 16. medchemexpress.com [medchemexpress.com]
- 17. MF-438 | SCD1 inhibitor | Probechem Biochemicals [probechem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Aberrant Lipid Metabolism in Anaplastic Thyroid Carcinoma Reveals Stearoyl CoA Desaturase 1 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Stearoyl-CoA desaturase-1 is a key factor for lung cancer-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. merckmillipore.com [merckmillipore.com]
- 25. LLC cells tumor xenograft model [protocols.io]
- 26. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 27. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 28. yeasenbio.com [yeasenbio.com]
Validating T-3764518-Induced Apoptosis: A Comparative Guide to Essential Assays
For Researchers, Scientists, and Drug Development Professionals
T-3764518 is a novel and orally available small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in fatty acid metabolism.[1] By inhibiting the conversion of saturated fatty acids to monounsaturated fatty acids, this compound disrupts the lipid composition of cancer cell membranes, leading to endoplasmic reticulum (ER) stress and subsequent apoptosis, or programmed cell death.[1] This guide provides a comprehensive comparison of key assays to validate this compound-induced apoptosis, offering detailed protocols and comparative data with other SCD1 inhibitors to support your research and drug development efforts.
Comparative Analysis of SCD1 Inhibitor-Induced Apoptosis
Validating the pro-apoptotic efficacy of this compound requires a multi-faceted approach. Below is a comparative summary of the effects of this compound and other well-characterized SCD1 inhibitors on apoptosis induction in various cancer cell lines.
Disclaimer: The following tables compile data from multiple independent studies. Direct quantitative comparison between compounds should be interpreted with caution due to variations in experimental conditions, including cell lines, drug concentrations, and treatment durations.
Table 1: Comparison of Apoptosis Induction by SCD1 Inhibitors (Annexin V/PI Staining)
| Compound | Cell Line | Concentration | Treatment Duration | % Apoptotic Cells (Annexin V+) | Reference |
| This compound | HCT-116 (colorectal) | 100 nM | 72h | Data not available in direct comparison | [2] |
| CAY10566 | PA-1 (ovarian) | 20 nM | 48h | Increased (qualitative) | N/A |
| CAY10566 | PANC-1 (pancreatic) | 2 µM | 48h | ~35% | N/A |
| A939572 | LOVO (colorectal) | 0.2 µM | N/A | Markedly induced | N/A |
Table 2: Comparison of Apoptosis Induction by SCD1 Inhibitors (Caspase Activity & PARP Cleavage)
| Compound | Cell Line | Assay | Outcome | Reference |
| This compound | HCT-116 (colorectal) | Western Blot (Cleaved PARP1) | Increased | [1] |
| CAY10566 | PA-1 (ovarian) | Western Blot (Cleaved Caspase-3, Cleaved PARP) | Increased | N/A |
| A939572 | ATC cells (thyroid) | Western Blot (Cleaved PARP) | Induced | N/A |
| MF-438 | U2OS (osteosarcoma) | Caspase-3 Activity Assay, Western Blot (Cleaved PARP) | Increased | N/A |
| CVT-11127 | U2OS (osteosarcoma) | Caspase-3 Activity Assay, Western Blot (Cleaved PARP) | Increased | N/A |
Signaling Pathway of this compound-Induced Apoptosis
This compound's primary mechanism of inducing apoptosis begins with the inhibition of SCD1. This leads to an accumulation of saturated fatty acids (SFAs) and a depletion of monounsaturated fatty acids (MUFAs) in cellular membranes, particularly the endoplasmic reticulum. This imbalance causes ER stress, triggering the Unfolded Protein Response (UPR). Persistent ER stress activates pro-apoptotic pathways, culminating in the execution of apoptosis.
Caption: this compound-induced apoptosis signaling cascade.
Experimental Protocols for Key Apoptosis Assays
Accurate and reproducible data are paramount in validating the apoptotic effects of this compound. The following sections provide detailed methodologies for essential apoptosis assays.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow Diagram:
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Seed cells at an appropriate density and treat with this compound at various concentrations and for desired time points. Include untreated and positive controls.
-
Cell Harvesting:
-
For suspension cells, centrifuge the cell suspension to pellet the cells.
-
For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution. Collect both the detached and adherent cells.
-
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and -7, which are activated during apoptosis.
Workflow Diagram:
Caption: Workflow for fluorometric caspase activity assay.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound. After treatment, lyse the cells using a lysis buffer provided with a commercial caspase activity assay kit.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein lysate to each well.
-
Substrate Addition: Add the caspase-3/7 substrate solution (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric assays) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength. The signal intensity is directly proportional to the caspase activity.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Workflow Diagram:
Caption: Workflow for the TUNEL assay.
Protocol:
-
Sample Preparation: Treat cells with this compound, then fix and permeabilize them according to standard protocols for immunofluorescence.
-
Equilibration: Incubate the samples with an equilibration buffer.
-
Labeling Reaction: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Washing: Wash the samples to remove unincorporated labeled dUTPs.
-
Counterstaining and Mounting: Counterstain the nuclei with a DNA dye such as DAPI. Mount the samples on microscope slides.
-
Visualization: Visualize the samples using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Western Blotting for Apoptosis Markers
Western blotting allows for the detection and quantification of key apoptosis-related proteins.
Workflow Diagram:
Caption: Workflow for Western blotting of apoptotic markers.
Protocol:
-
Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
By employing a combination of these assays, researchers can robustly validate and quantify the apoptotic effects of this compound and objectively compare its performance against other therapeutic alternatives. This comprehensive approach is essential for advancing our understanding of this compound's mechanism of action and its potential as a novel anticancer agent.
References
T-3764518 in Patient-Derived Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical performance of T-3764518, a novel and potent inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), with a focus on its potential application in patient-derived xenograft (PDX) models. While direct, quantitative data for this compound in PDX models is not extensively available in publicly accessible literature, this guide synthesizes available data from cell line-derived xenograft studies and compares it with other known SCD1 inhibitors that have been evaluated in xenograft models, including some PDX models.
Executive Summary
This compound is an orally available small molecule that targets SCD1, a key enzyme in lipid metabolism frequently overexpressed in various cancers.[1] Inhibition of SCD1 by this compound disrupts the balance of saturated and unsaturated fatty acids within cancer cells, leading to endoplasmic reticulum (ER) stress and ultimately, apoptosis (programmed cell death).[1] Preclinical studies have demonstrated its anti-tumor activity in several cell line-derived xenograft models, suggesting its potential as a therapeutic agent. However, to date, specific efficacy data of this compound in patient-derived xenograft (PDX) models, which more closely mimic the heterogeneity of human tumors, remains limited in published research. This guide aims to provide a comprehensive overview based on existing data to inform further research and development.
Performance of this compound in Xenograft Models
While specific data in PDX models is limited, studies in cell line-derived xenograft models have shown promising results for this compound.
| Cancer Type | Xenograft Model | Treatment Regimen | Key Findings | Reference |
| Colorectal Cancer | HCT-116 | Oral administration | Slowed tumor growth | [1] |
| Mesothelioma | MSTO-211H | Oral administration | Slowed tumor growth | [1] |
| Renal Cancer | 786-O | 1mg/kg, bid, oral | Significant tumor growth suppression |
Comparative Analysis with Other SCD1 Inhibitors
Several other SCD1 inhibitors have been evaluated in preclinical xenograft models, including some studies utilizing PDX models. This comparative data provides a broader context for the potential efficacy of targeting SCD1.
| Inhibitor | Cancer Type(s) | Xenograft Model(s) | Key Findings | Reference(s) |
| A939572 | Gastric, Colorectal, Lung, Pharynx, Glioma | Cell line-derived and PDX | Significantly reduced tumor volume; suppressed proliferation and induced apoptosis. | |
| MF-438 | Not specified | Mouse models | Reduced desaturation index, a biomarker of SCD1 activity. | |
| SSI-4 | Not specified | Patient-derived xenograft | Potent anti-tumor activity. |
Note: Direct head-to-head comparative studies of this compound with these inhibitors in the same PDX models have not been identified in the public domain.
Experimental Protocols
Detailed experimental protocols for this compound in PDX models are not currently available. However, a general methodology for establishing and utilizing PDX models for efficacy studies is outlined below. This can be adapted for testing this compound.
General Protocol for Patient-Derived Xenograft (PDX) Efficacy Studies
-
Tumor Implantation:
-
Fresh tumor tissue from a patient is obtained under sterile conditions.
-
The tumor is fragmented into small pieces (typically 2-3 mm³).
-
Fragments are subcutaneously implanted into immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
-
Tumor Growth and Passaging:
-
Tumor growth is monitored regularly using calipers.
-
Once tumors reach a specific size (e.g., 1000-1500 mm³), they are harvested and can be passaged to subsequent cohorts of mice for expansion.
-
-
Drug Efficacy Study:
-
Mice bearing established PDX tumors of a specified size (e.g., 100-200 mm³) are randomized into treatment and control groups.
-
This compound is administered orally at predetermined doses and schedules. The vehicle used in preclinical studies is often a solution like 0.5% methylcellulose.
-
Tumor volume and body weight are measured at regular intervals (e.g., twice weekly).
-
At the end of the study, tumors are excised for further analysis (e.g., histology, biomarker analysis).
-
Signaling Pathway and Experimental Workflow
SCD1 Signaling Pathway
The following diagram illustrates the central role of SCD1 in cancer cell signaling. Inhibition of SCD1 by this compound disrupts this pathway, leading to anti-tumor effects.
Caption: SCD1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for PDX Model Generation and Testing
The following diagram outlines a typical workflow for the generation and preclinical testing of patient-derived xenograft models.
Caption: Workflow for PDX model generation and subsequent efficacy testing.
Conclusion and Future Directions
This compound has demonstrated significant anti-tumor activity in preclinical cell line-derived xenograft models, establishing it as a promising SCD1 inhibitor for cancer therapy. However, to fully assess its clinical potential, further studies in patient-derived xenograft models are crucial. Such studies would provide a more accurate prediction of its efficacy in a heterogeneous patient population. Future research should focus on:
-
Efficacy studies of this compound in a diverse panel of PDX models representing various cancer types and subtypes.
-
Direct comparative studies of this compound against other SCD1 inhibitors and standard-of-care therapies in PDX models.
-
Identification of predictive biomarkers within PDX models to identify patient populations most likely to respond to this compound treatment.
This guide serves as a foundational resource for researchers and drug development professionals interested in the preclinical evaluation of this compound and other SCD1 inhibitors. The provided frameworks for experimental design and understanding of the underlying signaling pathways are intended to facilitate the design of robust and informative future studies.
References
A Head-to-Head Comparison of T-3764518 with Other Lipogenesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
De novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids from acetyl-CoA, is a critical process for normal cell function. However, its upregulation is implicated in various diseases, including cancer, non-alcoholic fatty liver disease (NAFLD), and metabolic syndrome. This has led to the development of numerous inhibitors targeting key enzymes in the DNL pathway. This guide provides a comparative overview of the novel Stearoyl-CoA Desaturase 1 (SCD1) inhibitor, T-3764518, with other prominent inhibitors of lipogenesis, including those targeting Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FASN), and ATP-Citrate Lyase (ACLY). The information is presented to aid researchers in evaluating these compounds for their studies.
The De Novo Lipogenesis Pathway and Key Enzyme Targets
The synthesis of fatty acids is a multi-step process involving several key enzymes, each representing a potential target for therapeutic intervention.
Confirming the On-Target Effects of T-3764518 Through Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibitor T-3764518 with genetic methods for validating the on-target effects of Stearoyl-CoA Desaturase 1 (SCD1) inhibition. The experimental data presented herein demonstrates the concordance between pharmacological and genetic approaches, confirming that the cellular phenotypes observed with this compound treatment are a direct result of SCD1 inhibition.
Introduction to this compound and its Target, SCD1
This compound is a novel and potent small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in fatty acid metabolism.[1] SCD1 catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), primarily oleic acid and palmitoleic acid.[1] These MUFAs are essential components of cell membranes, signaling molecules, and lipid storage. In various cancer cells, SCD1 is overexpressed and plays a crucial role in promoting cell proliferation and survival.[1] Inhibition of SCD1 leads to an accumulation of SFAs, inducing endoplasmic reticulum (ER) stress, and ultimately apoptosis.[1]
Genetic approaches, such as RNA interference (siRNA/shRNA) and CRISPR-Cas9 gene editing, provide a powerful means to validate the on-target effects of a pharmacological inhibitor. By specifically reducing or eliminating the expression of the target protein, these methods can replicate the effects of a highly specific inhibitor. A strong correlation between the phenotypes induced by the inhibitor and those induced by genetic knockdown or knockout of the target protein provides compelling evidence for on-target activity.
Comparison of Pharmacological vs. Genetic Inhibition of SCD1
The following tables summarize the quantitative effects of this compound and genetic knockdown of SCD1 on various cellular processes. While the data is compiled from multiple studies, the consistent outcomes across different experimental systems provide a robust validation of this compound's on-target effects.
Table 1: Effect of SCD1 Inhibition on Cell Viability
| Treatment/Method | Cell Line | Assay | Result | Reference |
| This compound | HCT-116 (Colon) | Cell Growth Assay | Growth Inhibition | [1] |
| SCD1 siRNA | HCT-116 (Colon) | MTT Assay | Significant reduction in viable cells | [2][3] |
| SCD1 shRNA | HeLa (Cervical) | CCK8 Assay | Decreased cell proliferation | |
| SCD1 Inhibitor-4 | Cancer Cell Lines | MTT Assay | Dose-dependent decrease in cell viability | [4] |
Table 2: Induction of Apoptosis by SCD1 Inhibition
| Treatment/Method | Cell Line | Assay | Result | Reference |
| This compound | HCT-116 (Colon) | Western Blot (cleaved PARP) | Increased cleaved PARP, a marker of apoptosis | [1] |
| SCD1 siRNA | HCT-116 (Colon) | Flow Cytometry (Propidium Iodide) | Increased cell death | [2] |
| SCD1 siRNA | HCT-116 (Colon) | Caspase 3 Activity Assay | Increased caspase 3 activity | [2] |
Table 3: Alterations in Lipid Profile Following SCD1 Inhibition
| Treatment/Method | Model System | Assay | Result | Reference |
| This compound | HCT-116 Xenografts | Lipidomics | Increased ratio of saturated to unsaturated fatty acids | [1] |
| SCD1 Knockout | Mouse Adipocytes | Lipidomics | Reduced monounsaturated fatty acids, increased saturated fatty acids | [5] |
| SCD1 Knockdown | Glioblastoma Stem Cells | Lipidomics | Broad alterations across multiple lipid classes | [6] |
| SCD1 Knockout | Goat Model | Lipidomics | Decreased unsaturated fatty acid levels in milk | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by SCD1 inhibition and a typical experimental workflow for validating on-target effects using genetic approaches.
Caption: Inhibition of SCD1 by this compound or genetic methods blocks the synthesis of MUFAs, leading to SFA accumulation, ER stress, and apoptosis.
Caption: A typical experimental workflow to confirm the on-target effects of a drug by comparing its effects with those of genetic perturbation of the target.
Experimental Protocols
SCD1 Knockdown using shRNA in HCT-116 Cells
This protocol provides a general framework for lentiviral-mediated shRNA knockdown of SCD1 in HCT-116 cells.
-
Cell Seeding: Plate HCT-116 cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transduction.
-
Lentiviral Transduction:
-
Thaw lentiviral particles containing shRNA targeting SCD1 (and a non-targeting control shRNA) on ice.
-
Remove the culture medium from the cells and replace it with fresh medium containing polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.
-
Add the appropriate amount of lentiviral particles to each well.
-
Incubate the cells for 24 hours at 37°C.
-
-
Selection of Transduced Cells:
-
After 24 hours, replace the virus-containing medium with fresh medium containing a selection agent (e.g., puromycin). The optimal concentration of the selection agent should be determined beforehand with a kill curve.
-
Continue selection for 2-3 days, replacing the medium with fresh selection medium every day, until non-transduced control cells are completely killed.
-
-
Verification of Knockdown:
-
Harvest the selected cells and assess the knockdown efficiency of SCD1 at both the mRNA (qRT-PCR) and protein (Western Blot) levels.
-
Lipidomics Analysis of Fatty Acid Saturation
This protocol outlines a general method for analyzing changes in the ratio of saturated to monounsaturated fatty acids using gas chromatography-mass spectrometry (GC-MS).
-
Sample Preparation:
-
Harvest control, this compound-treated, and SCD1 knockdown cells.
-
Wash the cell pellets with ice-cold PBS.
-
-
Lipid Extraction:
-
Perform a total lipid extraction using a standard method such as the Folch or Bligh-Dyer method, which utilizes a chloroform/methanol solvent system.
-
-
Transesterification:
-
Convert the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs) by incubation with a reagent such as boron trifluoride in methanol.
-
-
GC-MS Analysis:
-
Inject the FAMEs into a gas chromatograph coupled to a mass spectrometer.
-
The FAMEs will be separated based on their volatility and chain length.
-
The mass spectrometer will identify and quantify the different FAMEs based on their mass-to-charge ratio and fragmentation patterns.
-
-
Data Analysis:
-
Calculate the ratio of specific monounsaturated fatty acids to their corresponding saturated fatty acid precursors (e.g., oleic acid C18:1 to stearic acid C18:0, and palmitoleic acid C16:1 to palmitic acid C16:0). A decrease in these ratios indicates SCD1 inhibition.
-
Conclusion
References
- 1. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Scd1 and monounsaturated lipids are required for autophagy and survival of adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Knockout of Stearoyl-CoA Desaturase 1 Decreased Milk Fat and Unsaturated Fatty Acid Contents of the Goat Model Generated by CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling T-3764518
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with T-3764518, a novel and potent stearoyl-CoA desaturase (SCD) inhibitor. Adherence to these procedures is critical to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn to minimize exposure and ensure personal safety.
| PPE Category | Specific Equipment |
| Eye Protection | Safety glasses with side-shields or goggles |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) |
| Body Protection | Laboratory coat |
| Respiratory Protection | May be required if handling large quantities or if there is a risk of aerosolization. Consult your institution's safety officer. |
Safe Handling and Storage Procedures
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Verify that the container is properly labeled and sealed.
Storage:
-
Store the compound in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area.
-
Protect from moisture and light.
-
For long-term storage, refer to the product data sheet for specific temperature requirements. Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month.[1]
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid direct contact with skin and eyes.
-
Avoid inhalation of dust or aerosols.
-
Use only non-sparking tools.
-
Prevent dust formation.
Weighing and Solution Preparation:
-
Perform weighing and solution preparation in a designated area, such as a chemical fume hood, to control potential exposure.
-
A protocol for preparing a working solution involves adding a DMSO stock solution to either 20% SBE-β-CD in Saline or Corn oil.[1]
Disposal Plan
All waste materials contaminated with this compound must be handled and disposed of in accordance with local, state, and federal regulations for chemical waste.
-
Contaminated Materials: Dispose of contaminated lab coats, gloves, and other disposable materials in a designated hazardous waste container.
-
Unused Product and Solutions: Dispose of any unused this compound and its solutions as chemical waste. Do not pour down the drain.
-
Containers: Empty containers should be triple-rinsed with an appropriate solvent and disposed of as chemical waste.
Experimental Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
